3-Amino-3-(4-methoxyphenyl)propan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMCHUIUINGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369984 | |
| Record name | 3-Amino-3-(4-methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-24-2 | |
| Record name | γ-Amino-4-methoxybenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(4-methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68208-24-2 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic routes for producing 3-Amino-3-(4-methoxyphenyl)propan-1-ol, a valuable β-amino alcohol intermediate in pharmaceutical and chemical research. The document outlines the primary synthetic methodology, including a detailed experimental protocol, and discusses alternative synthetic strategies. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Primary Synthetic Route: Reduction of a β-Amino Acid Precursor
The most direct and commonly cited method for the synthesis of this compound is the reduction of its corresponding β-amino acid, 3-Amino-3-(4-methoxyphenyl)propanoic acid. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reduction.
Reaction Scheme
The overall reaction involves the reduction of the carboxylic acid functional group to a primary alcohol using a suitable reducing agent, typically a metal hydride.
Caption: Synthesis of this compound via reduction.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from 3-Amino-3-(4-methoxyphenyl)propanoic acid using lithium aluminum hydride (LiAlH₄).
Materials:
-
3-Amino-3-(4-methoxyphenyl)propanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Water (H₂O)
-
Celite®
-
Toluene
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (Argon or Nitrogen). The flask is cooled to 0°C using an ice bath.
-
Addition of Starting Material: 3-Amino-3-(4-methoxyphenyl)propanoic acid is added slowly to the cooled suspension of LiAlH₄ in THF.
-
Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then refluxed for 5 hours.
-
Quenching: After the reaction is complete, the mixture is cooled back to 0°C and diluted with diethyl ether. The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Workup: The resulting mixture is stirred at room temperature for at least 30 minutes to ensure complete quenching and precipitation of aluminum salts.
-
Filtration: The mixture is filtered through a pad of Celite® to remove the inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then recrystallized from toluene to yield pure this compound as a solid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Amino-3-(4-methoxyphenyl)propanoic acid | [1] |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0°C to reflux | [1] |
| Reaction Time | 5.5 hours | [1] |
| Yield | ~51% (for a similar chloro-substituted analog) | [1] |
Alternative Synthetic Strategies
While the reduction of the corresponding β-amino acid is a primary route, other established methods for β-amino alcohol synthesis can be adapted for this compound. These routes may be advantageous in specific research contexts, such as the need for enantiomerically pure products or the use of different starting materials.
Ring Opening of Epoxides
The aminolysis of epoxides is a versatile method for the synthesis of β-amino alcohols.[2][3] This approach would involve the reaction of a suitable epoxide with an amine. For the target molecule, this would entail the reaction of 2-((4-methoxyphenyl)oxiran-2-yl)methanol with an amine source.
Caption: General epoxide ring-opening route to β-amino alcohols.
This method's success is contingent on the regioselective opening of the epoxide ring. Various catalysts, such as indium tribromide or heteropoly acids, can be employed to improve yields and selectivity.[2]
Asymmetric Synthesis from Chiral Precursors
For the synthesis of enantiomerically pure this compound, asymmetric synthetic methods are required. One such approach involves starting from a chiral precursor, such as (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, and then performing the reduction as described in the primary route. The synthesis of this chiral amino acid has been reported.[4]
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound via the reduction route is depicted below.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound is most directly achieved through the reduction of 3-Amino-3-(4-methoxyphenyl)propanoic acid. This method is robust and utilizes readily available starting materials. For researchers requiring enantiomerically pure forms, the use of a chiral starting amino acid is recommended. Alternative synthetic routes, such as the ring-opening of epoxides, offer additional flexibility in substrate scope and reaction conditions. The detailed protocols and compiled data in this guide are intended to support the successful synthesis of this important chemical intermediate in a research and development setting.
References
An In-depth Technical Guide to 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-3-(4-methoxyphenyl)propan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its chemical identity, physical characteristics, and spectral information, alongside its role as a key intermediate in pharmaceutical synthesis.
Core Chemical Properties
This compound is a chiral organic compound featuring an amino group and a primary alcohol functional group attached to a propanol backbone, which is substituted with a 4-methoxyphenyl group. Its chemical structure lends itself to versatile modifications, making it a valuable building block in medicinal chemistry.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 886061-27-4 ((3S)-enantiomer)[1] |
| Molecular Formula | C₁₀H₁₅NO₂[1] |
| Molecular Weight | 181.23 g/mol [1] |
| Canonical SMILES | COC1=CC=C(C=C1)C(N)CCO |
Physicochemical Data
Detailed experimental data on the physicochemical properties of this compound is not widely available in public literature. For comparative purposes, the properties of the structurally related compound 3-(4-methoxyphenyl)propan-1-ol, which lacks the amino group, are presented below. It is important to note that the presence of the amino group in the target compound is expected to significantly influence its properties, such as increasing its polarity, melting point, and boiling point, as well as its solubility in polar solvents.
Table 2: Physicochemical Properties of the Related Compound 3-(4-methoxyphenyl)propan-1-ol (CAS: 5406-18-8)
| Property | Value |
| Melting Point | 26 °C[2][3] |
| Boiling Point | 164-168 °C at 18 mmHg[3][4] |
| Density | 1.037 g/cm³[2] |
| Refractive Index | n20/D 1.532[2][3] |
| Flash Point | 122.3 °C[2] |
Synthesis and Reactivity
This compound can be synthesized from 3-Amino-3-(4-methoxyphenyl)propionic acid[5]. The presence of the amino and hydroxyl groups allows for a wide range of chemical reactions, including N-acylation, N-alkylation, and O-alkylation, making it a versatile intermediate for the synthesis of more complex molecules.
Role in Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules with potential therapeutic applications. It is particularly noted for its use in the development of agents targeting the central nervous system (CNS), such as antidepressants and anxiolytics[6]. The specific stereochemistry of the molecule can be critical for its biological activity and efficacy in drug candidates.
Logical Workflow for Drug Discovery
The general workflow for utilizing an intermediate like this compound in a drug discovery program is outlined below. This process typically begins with the synthesis of a library of derivatives, followed by screening for biological activity.
References
- 1. molecularinfo.com [molecularinfo.com]
- 2. Page loading... [guidechem.com]
- 3. 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8 [sigmaaldrich.com]
- 4. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8 [chemicalbook.com]
- 5. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Amino-3-(3-methoxyphenyl)propan-1-ol [myskinrecipes.com]
A Comprehensive Technical Guide to 3-Amino-3-(4-methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3-Amino-3-(4-methoxyphenyl)propan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical research and development. Due to the limited availability of public data on the racemic mixture, this guide focuses primarily on the (R)-enantiomer, for which more specific information is accessible.
Chemical Identity and Properties
Table 1: Physicochemical Data for (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol and Related Compounds
| Property | Value | Remarks |
| Molecular Formula | C₁₀H₁₅NO₂ | For the target compound. |
| Molecular Weight | 181.23 g/mol | For the target compound. |
| Appearance | Solid | As listed by a commercial supplier for 3-Amino-3-(4-methoxy-phenyl)-propan-1-ol. |
| Melting Point | 26 °C | For the non-aminated analog, 3-(4-Methoxyphenyl)-1-propanol.[1][2] This value may differ significantly for the aminated compound. |
| Boiling Point | 164-168 °C at 18 mmHg | For the non-aminated analog, 3-(4-Methoxyphenyl)-1-propanol.[1] This value may differ for the aminated compound. |
| Refractive Index | n20/D 1.532 | For the non-aminated analog, 3-(4-Methoxyphenyl)-1-propanol.[1][2] |
Note: Quantitative data for the target compound is scarce. The data presented for the non-aminated analog is for reference and should be used with caution.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid precursor, 3-Amino-3-(4-methoxyphenyl)propionic acid. A detailed, multi-step synthesis for the chiral precursor, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, has been described.
Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid
A detailed, multi-step synthesis has been published in Organic Syntheses. The process involves the formation of a chiral pyrimidinone intermediate, followed by a palladium-catalyzed coupling reaction and subsequent hydrolysis to yield the desired amino acid.
Reduction of 3-Amino-3-(4-methoxyphenyl)propionic Acid to this compound
General Experimental Protocol (Inferred):
-
Protection of the Amino Group (Optional but Recommended): The amino group of 3-Amino-3-(4-methoxyphenyl)propionic acid is first protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.
-
Activation of the Carboxylic Acid: The N-protected amino acid is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to 0 °C. A chloroformate, such as ethyl chloroformate, and a base (e.g., triethylamine) are added to form a mixed anhydride.
-
Reduction: A solution of a reducing agent, such as sodium borohydride in water, is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by TLC.
-
Work-up and Deprotection: The reaction is quenched, and the product is extracted. If an N-protecting group was used, it is subsequently removed under appropriate conditions (e.g., acid treatment for Boc group removal).
-
Purification: The final product is purified by a suitable method, such as column chromatography or recrystallization.
Diagram 1: General Synthetic Workflow
References
Elucidation of the Chemical Structure: A Technical Guide to 3-Amino-3-(4-methoxyphenyl)propan-1-ol
For distribution to researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel compound, 3-Amino-3-(4-methoxyphenyl)propan-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a robust, predictive approach based on established spectroscopic principles and data from analogous chemical structures. The protocols and data herein serve as a foundational guide for the synthesis, purification, and characterization of this and similar compounds.
Synthesis and Purification
The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 3-Amino-3-(4-methoxyphenyl)propionic acid. This transformation provides a reliable route to the target amino alcohol.
Experimental Protocol: Reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid
Materials:
-
3-Amino-3-(4-methoxyphenyl)propionic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Deionized water
Procedure:
-
A solution of 3-Amino-3-(4-methoxyphenyl)propionic acid (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
Lithium aluminum hydride (LiAlH₄) (1.5 equivalents) is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again, while maintaining the temperature at 0 °C.
-
The resulting slurry is filtered, and the solid residue is washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by column chromatography on silica gel.
Spectroscopic Analysis and Structure Confirmation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the predicted data for each of these methods.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH) |
| ~6.88 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~4.0-4.2 | Multiplet | 1H | CH-NH₂ |
| ~3.79 | Singlet | 3H | OCH₃ |
| ~3.65 | Triplet | 2H | CH₂-OH |
| ~1.8-2.0 | Multiplet | 2H | CH₂-CH₂-OH |
| (Broad) | Singlet | 3H | NH₂, OH |
Predicted in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158.5 | Ar-C (para to -CH) |
| ~135.0 | Ar-C (ipso to -CH) |
| ~127.5 | Ar-CH (ortho to -CH) |
| ~114.0 | Ar-CH (ortho to -OCH₃) |
| ~62.0 | CH₂-OH |
| ~55.3 | OCH₃ |
| ~52.0 | CH-NH₂ |
| ~38.0 | CH₂-CH₂-OH |
Predicted in CDCl₃ at 100 MHz.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted key mass-to-charge ratios (m/z) are listed in Table 3. The fragmentation of amines is often characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 164 | [M - NH₃]⁺ |
| 151 | [M - CH₂OH]⁺ |
| 135 | [C₉H₁₁O]⁺ |
| 108 | [C₇H₈O]⁺ |
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands are presented in Table 4.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 3030-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Strong | Aliphatic C-H stretching |
| 1610, 1510 | Strong | Aromatic C=C stretching |
| 1245 | Strong | Aryl-O-CH₃ stretching |
| 1030 | Strong | C-O stretching (alcohol) |
Workflow for Structure Elucidation
The logical process for the complete structure elucidation of this compound is visualized in the following workflow diagram.
Caption: Workflow for the synthesis and structure elucidation of this compound.
3-Amino-3-(4-methoxyphenyl)propan-1-ol molecular weight
An In-depth Technical Guide to 3-Amino-3-(4-methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of interest in pharmaceutical research and organic synthesis. This document details its physicochemical properties, including its molecular weight, and presents a putative synthesis protocol. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes information on related compounds to provide a contextual understanding of its potential characteristics and biological relevance. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its application in research and development. The molecular formula of the compound is C₁₀H₁₅NO₂.
Molecular Weight
The molecular weight of this compound has been calculated based on its molecular formula and the atomic weights of its constituent elements.
| Element | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 15 | 1.008 | 15.12 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 181.235 |
Putative Experimental Protocol: Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, a plausible synthetic route involves the reduction of the corresponding amino acid, 3-Amino-3-(4-methoxyphenyl)propionic acid.[3] The following is a generalized protocol based on common laboratory procedures for the reduction of amino acids.
Reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid
Materials:
-
3-Amino-3-(4-methoxyphenyl)propionic acid
-
Lithium aluminium hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminium hydride in anhydrous THF.
-
Addition of Amino Acid: 3-Amino-3-(4-methoxyphenyl)propionic acid is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while cooling in an ice bath.
-
Workup: The resulting solid is filtered off and washed with THF. The filtrate is collected and the solvent is removed under reduced pressure.
-
Extraction: The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Potential Biological Significance
The structural motif of 3-amino-3-aryl-1-propanol is of significant interest in medicinal chemistry. The positional isomer, 3-Amino-3-(3-methoxyphenyl)propan-1-ol, is known to be a key intermediate in the synthesis of compounds with potential therapeutic applications, including antidepressants and anxiolytics that act on the central nervous system (CNS).[4] This suggests that this compound may also serve as a valuable building block for novel CNS-active agents.
Derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated promising anticancer and antioxidant properties.[5] Furthermore, other related heterocyclic compounds have shown a broad spectrum of biological activities, including antimicrobial and antifungal effects.[6]
Diagrams
Putative Synthesis Workflow
Caption: Putative synthesis workflow for this compound.
Potential Role in Drug Discovery
Caption: Logical flow of the potential role in CNS drug discovery.
References
- 1. 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8 [sigmaaldrich.com]
- 2. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8 [chemicalbook.com]
- 3. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Amino-3-(3-methoxyphenyl)propan-1-ol [myskinrecipes.com]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
An In-depth Technical Guide on the Solubility of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-methoxyphenyl)propan-1-ol is a molecule of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its solubility profile is a critical first step in its development as a potential therapeutic agent. Solubility influences bioavailability, formulation, and routes of administration. This document outlines the theoretical considerations and practical methodologies for determining the solubility of this compound in a range of relevant solvents.
Theoretical Framework: Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:
-
Polarity: The presence of an amino (-NH2) group and a hydroxyl (-OH) group makes the molecule capable of hydrogen bonding, suggesting a degree of polarity. The methoxyphenyl group, however, introduces a significant nonpolar character.
-
pH: The amino group is basic and can be protonated at acidic pH, forming a more soluble salt.
-
Solvent Properties: The choice of solvent is paramount. Solvents are broadly classified based on their polarity (polar protic, polar aprotic, and nonpolar).
A logical approach to solvent selection for solubility studies is to test a range of solvents with varying polarities.
Caption: A diagram illustrating the classification of common laboratory solvents based on polarity.
Data Presentation
While specific data for this compound is unavailable, researchers should aim to populate a table similar to the one below with their experimental findings. This structured format allows for easy comparison of solubility across different solvents and conditions.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | Polar Protic | 25 | ||
| pH 2 Buffer | Aqueous | 25 | ||
| pH 7.4 Buffer | Aqueous | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Ethyl Acetate | Polar Aprotic | 25 | ||
| Dichloromethane | Nonpolar | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Hexane | Nonpolar | 25 |
Experimental Protocols
A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate within a constant temperature environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a pre-validated analytical method such as HPLC-UV.
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000
-
The general workflow for this experimental protocol is illustrated below.
Caption: A flowchart of the experimental workflow for determining thermodynamic solubility.
Conclusion
Determining the solubility of this compound is a fundamental requirement for its progression in the drug development pipeline. The detailed experimental protocol provided in this guide offers a robust method for obtaining reliable and reproducible solubility data. The systematic investigation of its solubility in a range of solvents with varying polarities and pH will provide a comprehensive understanding of its physicochemical properties, thereby guiding future formulation and development efforts.
Spectral Data for 3-Amino-3-(4-methoxyphenyl)propan-1-ol: A Technical Overview
For Immediate Release
[City, State] – This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectral characteristics of the compound 3-Amino-3-(4-methoxyphenyl)propan-1-ol. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines the expected spectral features based on its chemical structure and provides general experimental protocols for its synthesis and characterization.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 | d | 2H | Ar-H (ortho to OCH₃) |
| ~ 6.9 | d | 2H | Ar-H (meta to OCH₃) |
| ~ 4.0 | m | 1H | CH-NH₂ |
| 3.78 | s | 3H | OCH₃ |
| ~ 3.6 | t | 2H | CH₂-OH |
| ~ 1.8 | m | 2H | CH₂ |
| (variable) | br s | 2H | NH₂ |
| (variable) | br s | 1H | OH |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 159 | Ar-C (para to CH) |
| ~ 135 | Ar-C (ipso) |
| ~ 128 | Ar-CH (ortho to OCH₃) |
| ~ 114 | Ar-CH (meta to OCH₃) |
| ~ 60 | CH₂-OH |
| ~ 55 | OCH₃ |
| ~ 52 | CH-NH₂ |
| ~ 40 | CH₂ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch, N-H stretch |
| 3030-3000 | Ar C-H stretch |
| 2960-2850 | Aliphatic C-H stretch |
| 1610, 1510 | Ar C=C stretch |
| 1245 | Ar-O-C stretch (asymmetric) |
| 1030 | Ar-O-C stretch (symmetric), C-O stretch |
| 830 | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 164 | [M - NH₃]⁺ |
| 150 | [M - CH₂OH]⁺ |
| 135 | [M - CH(NH₂)CH₂CH₂OH]⁺ or [CH₃OC₆H₄CH₂]⁺ |
| 121 | [CH₃OC₆H₄]⁺ |
| 108 | [HOC₆H₄CH₂]⁺ |
Experimental Protocols
The synthesis of this compound can be approached through several synthetic routes. A common method involves the reduction of a corresponding nitro or cyano precursor. The following is a generalized protocol.
Synthesis of this compound
A potential synthetic route involves the reduction of a suitable precursor, such as 3-(4-methoxyphenyl)-3-oxopropanenitrile or 1-(4-methoxyphenyl)-3-nitropropan-1-ol.
-
Reduction of a Nitro Precursor: A solution of the nitro-alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is subjected to catalytic hydrogenation. A catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a gas or liquid chromatograph.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a target organic compound like this compound.
This guide provides a foundational understanding of the spectral properties of this compound. Researchers are encouraged to perform their own synthesis and characterization to obtain precise experimental data.
Potential Research Applications of 3-Amino-3-(4-methoxyphenyl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(4-methoxyphenyl)propan-1-ol is a versatile chemical scaffold with significant potential in pharmaceutical research and development. Its structural features, combining an amino alcohol with a methoxy-substituted phenyl ring, make it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth overview of its potential research applications, focusing on its role as a building block for novel therapeutics, particularly those targeting the central nervous system (CNS). This document summarizes its physicochemical properties, provides detailed synthetic methodologies, and outlines experimental protocols for evaluating its biological activity.
Introduction
The 3-amino-3-arylpropan-1-ol framework is a recognized pharmacophore found in various biologically active compounds. The presence of both an amino and a hydroxyl group allows for versatile chemical modifications, enabling the exploration of a broad chemical space in drug discovery. The 4-methoxyphenyl substituent can influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its interaction with biological targets. Research suggests that derivatives of this scaffold may exhibit antidepressant, anxiolytic, antioxidant, and anticancer properties.[1][2] This guide aims to provide researchers with the necessary technical information to explore the full potential of this compound in their research endeavors.
Physicochemical Properties
While experimental data for this compound is limited in publicly available literature, predicted values and data from structurally similar compounds provide valuable insights into its characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | |
| Molecular Weight | 181.23 g/mol | |
| Predicted Boiling Point | 384.5 ± 42.0 °C | [3] |
| Predicted Density | 1.097 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 14.88 ± 0.10 | [3] |
Note: The predicted values are for the structurally related compound (3S)-3-amino-3-(4-ethoxy-3-methoxyphenyl)propan-1-ol and should be considered as estimations for the target compound.
Synthesis
The primary route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid precursor, 3-Amino-3-(4-methoxyphenyl)propionic acid.
Synthesis of 3-Amino-3-(4-methoxyphenyl)propionic acid
A detailed, multi-step synthesis for the chiral precursor, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, has been described in the literature and can be adapted for the racemic mixture.[4]
Reduction to this compound
The final step involves the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Experimental Protocol: Reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid
Materials:
-
3-Amino-3-(4-methoxyphenyl)propionic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl ether
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Ice bath
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under an argon or nitrogen atmosphere.
-
Cool the suspension to 0-10 °C using an ice bath.
-
Slowly add 3-Amino-3-(4-methoxyphenyl)propionic acid (1 equivalent) in portions to control the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0-10 °C with an ice bath and cautiously quench the reaction by the sequential slow addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
A white precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the precipitate and wash it thoroughly with ethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization.
This is a general procedure adapted from the reduction of amino acids.[5] Researchers should optimize the reaction conditions for their specific needs.
Potential Research Applications and Experimental Protocols
The structural similarity of this compound to known monoamine reuptake inhibitors suggests its potential utility in CNS drug discovery.[6] Furthermore, derivatives of similar scaffolds have shown promise as antioxidant and anticancer agents.
Central Nervous System (CNS) Applications
Derivatives of 3-amino-3-aryl-propan-1-ol are known to interact with monoamine transporters (SERT, NET, DAT), which are key targets for antidepressant and anxiolytic drugs.
Experimental Protocol: Monoamine Transporter Binding Assay
This protocol outlines a general procedure for assessing the binding affinity of the compound to serotonin, norepinephrine, and dopamine transporters using radioligand binding assays.
Materials:
-
Cell membranes expressing human SERT, NET, or DAT
-
Radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)
-
This compound (test compound)
-
Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, reference inhibitor, or vehicle.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known inhibitor.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Forced Swim Test (Antidepressant Model)
The Forced Swim Test is a common behavioral assay to screen for antidepressant-like activity.[1][4]
Materials:
-
Male mice or rats
-
Cylindrical water tank (e.g., 20 cm diameter, 40 cm height)
-
Water at 23-25 °C
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Positive control (e.g., imipramine)
-
Video recording system
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals at a predetermined time before the test (e.g., 30-60 minutes).
-
Fill the tank with water to a depth where the animal cannot touch the bottom or escape.
-
Gently place the animal in the water tank for a 6-minute session.
-
Record the session for later analysis.
-
The key behavior measured is immobility time, which is defined as the time the animal spends floating with only minor movements to keep its head above water.
-
Analyze the last 4 minutes of the 6-minute session, as the first 2 minutes are considered an adaptation period.
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Experimental Protocol: Elevated Plus Maze (Anxiolytic Model)
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents.[3][7]
Materials:
-
Male mice or rats
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
This compound
-
Vehicle
-
Positive control (e.g., diazepam)
-
Video tracking software
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record and analyze the animal's movement using video tracking software.
-
Key parameters to measure include the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and/or the number of entries into the open arms compared to the vehicle group is indicative of an anxiolytic-like effect.
Antioxidant and Anticancer Applications
Derivatives of structurally related compounds have demonstrated potential as antioxidant and anticancer agents.[2]
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound
-
Positive control (e.g., ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the DPPH solution to each well containing the test compound, positive control, or vehicle.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Experimental Protocol: MTT Assay (Cytotoxicity/Anticancer)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Positive control (e.g., doxorubicin)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, positive control, or vehicle.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Synthetic Workflow
Caption: Synthetic route from the propionic acid to the propanol.
CNS Drug Discovery Logic
Caption: Logic for investigating CNS activity.
Antioxidant/Anticancer Screening Workflow
Caption: Workflow for antioxidant and anticancer screening.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse biological activities make it an attractive scaffold for medicinal chemists and pharmacologists. This technical guide provides a foundational framework for researchers to initiate and advance their investigations into the potential applications of this versatile compound. Further research is warranted to fully elucidate its pharmacological profile and to explore the structure-activity relationships of its derivatives.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. protocols.io [protocols.io]
An In-depth Technical Guide on 3-Amino-3-(4-methoxyphenyl)propan-1-ol Derivatives and Analogs: Synthesis, Biological Evaluation, and Potential Mechanisms
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for derivatives of 3-Amino-3-(4-methoxyphenyl)propan-1-ol. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on recent findings in their potential as antioxidant and anticancer agents.
Core Structure and Derivatives
The core structure, this compound, serves as a versatile scaffold for the synthesis of a wide range of derivatives. The presence of an amino group, a hydroxyl group, and a methoxyphenyl moiety allows for diverse chemical modifications. This guide focuses on derivatives synthesized from 3-[(4-methoxyphenyl)amino]propanehydrazide, which have been shown to possess significant biological activities.
A series of novel derivatives incorporating various heterocyclic moieties such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, and others have been synthesized and evaluated for their therapeutic potential.[1][2]
Synthesis of Derivatives
The synthesis of these derivatives typically starts from 3-[(4-methoxyphenyl)amino]propanehydrazide. Various synthetic routes are then employed to introduce different functional groups and heterocyclic rings.
General Synthetic Workflow
The overall process for generating and testing these compounds can be visualized as a multi-step workflow, from initial synthesis to biological screening.
Experimental Protocols for Synthesis
A mixture of 3-[(4-methoxyphenyl)amino]propanehydrazide (15 mmol), methanol (60 mL), and phenyl isothiocyanate (20 mmol) is heated at reflux for 4 hours. After cooling, the precipitate formed is filtered off and recrystallized from a DMF/H₂O mixture.[1]
A mixture of the previously synthesized phenyl-hydrazinecarbothioamide derivative (3 mmol) and a 20% aqueous KOH solution (40 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled and acidified with HCl to a pH of 4. The resulting precipitate is filtered off, washed with water, and recrystallized from a DMF/H₂O mixture.[1]
To a solution of a triazolethione derivative (3 mmol) in DMF (15 mL), KOH (3 mmol) and K₂CO₃ (2.7 mmol) are added, followed by the corresponding bromoacetophenone (3.75 mmol). The reaction mixture is stirred at 40 °C for 24 hours. Water (30 mL) is then added, and the precipitate that forms is filtered, washed with water, and recrystallized from propan-2-ol.[1]
Biological Activities and Quantitative Data
The synthesized derivatives of this compound have been evaluated for their antioxidant and anticancer properties.
Antioxidant Activity
The antioxidant potential of these compounds was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Several derivatives exhibited antioxidant activity comparable to or even exceeding that of the standard antioxidant, ascorbic acid.[1]
| Compound | DPPH Radical Scavenging Activity (Relative to Ascorbic Acid) |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 1.35 times higher |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13 times higher |
Anticancer Activity
The anticancer activity was evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The compounds generally showed greater cytotoxicity against the U-87 cell line.[1][3]
| Compound | Cell Line | % Cell Viability at 10 µM (48h) |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | 19.6 ± 1.5 |
| Doxorubicin (Control) | U-87 | Almost complete inhibition |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | MDA-MB-231 | ~70% |
| Doxorubicin (Control) | MDA-MB-231 | ~70% (at 72h) |
Experimental Protocols for Biological Assays
DPPH Radical Scavenging Assay
The antioxidant activity is determined by measuring the scavenging of the DPPH free radical. A solution of the test compound in DMSO is added to a solution of DPPH in ethanol. The mixture is incubated at room temperature, and the absorbance is measured at 517 nm. The percentage of DPPH radical scavenging is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines. Cells are seeded in 96-well plates and treated with the test compounds at various concentrations. After a specified incubation period (e.g., 48 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to the untreated control cells.
Potential Signaling Pathways and Mechanism of Action
While the exact mechanisms of action for these specific this compound derivatives are still under investigation, related compounds have been shown to modulate key signaling pathways involved in inflammation and cancer. For instance, some methoxy derivatives of other phenolic compounds are known to suppress inflammation by inactivating the MAPK and NF-κB signaling pathways.[4] It is plausible that the anticancer and antioxidant effects observed for the derivatives in this guide could be mediated through similar pathways.
This diagram illustrates a hypothetical mechanism where the compounds may inhibit the MAPK (p38, JNK) and NF-κB (via IKK) pathways, leading to apoptosis in cancer cells and a reduction in inflammatory responses. Further research is required to confirm the precise molecular targets and signaling cascades affected by these novel derivatives.
Conclusion
The derivatives of this compound represent a promising class of compounds with significant antioxidant and anticancer activities. The synthetic versatility of the core structure allows for the generation of a diverse library of molecules for further investigation. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel therapeutic agents. Future studies should focus on elucidating the specific mechanisms of action and optimizing the lead compounds for improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of 3-[(4- methoxyphenyl)amino]propanehydrazide: towards anticancer and antioxidant agents [epubl.ktu.edu]
- 4. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This document provides detailed protocols for the quantitative analysis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol using High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented: a reverse-phase HPLC method for determining purity and a chiral HPLC method for the separation of its enantiomers. These methods are crucial for researchers, scientists, and professionals involved in drug development and quality control.
Achiral Purity Analysis by Reverse-Phase HPLC
This method is suitable for determining the purity of this compound in bulk samples or formulations.
Chromatographic Conditions
A summary of the HPLC conditions for the achiral analysis is presented in Table 1.
Table 1: HPLC Parameters for Achiral Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (v/v) |
| Gradient | Isocratic (e.g., 30:70 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Experimental Protocol: Achiral Analysis
1.2.1. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
This compound Reference Standard
-
Sample containing this compound
1.2.2. Preparation of Mobile Phase
-
To prepare a 1 L solution of the mobile phase (30:70 Acetonitrile:Water with 0.1% Phosphoric Acid), mix 300 mL of acetonitrile with 700 mL of water.
-
Add 1 mL of phosphoric acid to the mixture.
-
Degas the solution by sonication or vacuum filtration.
1.2.3. Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a concentration of 1 mg/mL.
-
Further dilute this stock solution as required to generate a calibration curve.
1.2.4. Preparation of Sample Solution
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask and dissolve it in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
1.2.5. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area of the analyte.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample to that of the reference standard.
Chiral Separation of Enantiomers by HPLC
Due to the presence of a chiral center, it is often necessary to separate the enantiomers of this compound. Direct separation of amino alcohols on chiral stationary phases can be challenging; therefore, a pre-column derivatization step is often employed to improve resolution and detection.
Derivatization and Chromatographic Conditions
A summary of the derivatization agent and HPLC conditions for the chiral analysis is presented in Table 2.
Table 2: HPLC Parameters for Chiral Analysis
| Parameter | Condition |
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 265 nm, Emission: 315 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 30 minutes |
Experimental Protocol: Chiral Analysis
2.2.1. Reagents and Materials
-
n-Hexane (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Diethylamine (ACS Grade)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Borate Buffer (pH 9.0)
-
Acetone
-
Racemic this compound Standard
-
Sample containing enantiomers of this compound
2.2.2. Derivatization Procedure
-
Prepare a 1 mg/mL solution of the racemic standard or sample in acetone.
-
In a vial, mix 100 µL of the sample/standard solution with 200 µL of borate buffer (pH 9.0).
-
Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetone.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Quench the reaction by adding 100 µL of a 1% diethylamine solution in acetone.
-
The derivatized sample is now ready for HPLC analysis.
2.2.3. Preparation of Mobile Phase
-
To prepare 1 L of the mobile phase (80:20:0.1 n-Hexane:Isopropanol:Diethylamine), mix 800 mL of n-Hexane with 200 mL of isopropanol.
-
Add 1 mL of diethylamine to the mixture.
-
Degas the solution before use.
2.2.4. HPLC Analysis Procedure
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the derivatized racemic standard to confirm the separation of the two enantiomer peaks.
-
Inject the derivatized sample solution.
-
Record the chromatograms and determine the retention times and peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: Overall experimental workflow for HPLC analysis.
Chiral Method Development Logic
The decision-making process for developing the chiral HPLC method is outlined below.
Caption: Decision tree for chiral HPLC method development.
Application Note: Reverse Phase HPLC Protocol for the Analysis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the separation and quantification of 3-Amino-3-(4-methoxyphenyl)propan-1-ol using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed for purity assessment, impurity profiling, and quantification in various sample matrices.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of final products. As a polar molecule containing both an amino and a hydroxyl group, its analysis by RP-HPLC requires careful method development to achieve good peak shape and retention. This protocol outlines a robust RP-HPLC method suitable for the analysis of this polar aromatic amine.
The primary challenges in analyzing polar amines by RP-HPLC often involve poor retention on non-polar stationary phases and peak tailing due to interactions with residual silanol groups on the silica-based packing material. To overcome these issues, this method employs a C18 column with a mobile phase at a low pH to suppress the ionization of silanol groups, thereby minimizing undesirable secondary interactions.[1]
Experimental Protocol
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. For highly polar analytes, a column designed for use with highly aqueous mobile phases may provide better results.[2]
-
Solvents and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Formic acid (FA) or Orthophosphoric acid (OPA), analytical grade
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. The low pH helps to protonate the amine group of the analyte and suppress the ionization of free silanol groups on the stationary phase.[1]
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) is recommended to ensure compatibility with the initial mobile phase conditions.
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution (e.g., 1 mg/mL). Further dilute the stock solution to a working concentration (e.g., 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the sample diluent to achieve a final concentration within the linear range of the method. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following are recommended starting conditions. A gradient elution is proposed to ensure the elution of any potential non-polar impurities.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm (based on the absorbance of the methoxyphenyl group) |
| Run Time | 25 minutes |
Data Presentation
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[3][4][5] The following table summarizes the typical parameters that should be evaluated and the expected results.
| Validation Parameter | Specification |
| System Suitability | |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | e.g., 5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels |
| Precision | |
| Repeatability (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL) |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~0.3 µg/mL) |
| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. |
| Robustness | No significant changes in results with small variations in flow rate, pH, and column temperature. |
Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of this compound using the described RP-HPLC protocol.
Caption: Workflow for RP-HPLC analysis of this compound.
Disclaimer: This protocol is a general guideline. Method optimization and full validation are required for use in a regulated environment.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for the Chiral Separation of 3-Amino-3-(4-methoxyphenyl)propan-1-ol Enantiomers
Introduction
3-Amino-3-(4-methoxyphenyl)propan-1-ol is a chiral building block of significant interest in the pharmaceutical industry. Due to the stereospecific nature of drug-receptor interactions, it is crucial to isolate and test the individual enantiomers for their distinct pharmacological and toxicological profiles.[1][2] This document provides detailed application notes and protocols for three common and effective methods for the chiral separation of its enantiomers: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Formation, and Enzymatic Resolution.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Application Note
Chiral HPLC is a powerful and widely used analytical and preparative technique for separating enantiomers.[3][4] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and Pirkle-type columns are particularly effective for resolving chiral amines and alcohols.[5][6][7] The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for optimizing resolution.[1] Acidic or basic additives are often used to improve peak shape and selectivity for basic compounds like amino alcohols.[7][8]
Data Presentation: Chiral HPLC Screening Conditions
| Parameter | Condition A (Polysaccharide CSP) | Condition B (Pirkle-Type CSP) |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | (R,R)-Whelk-O® 1 (Pirkle-type) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Expected Outcome | Baseline resolution (Rs > 1.5) of the two enantiomers. | Good resolution (Rs > 2.0) of the two enantiomers.[6] |
Experimental Protocol: Chiral HPLC Separation
-
System Preparation:
-
Equip an HPLC system with a UV detector, a suitable injector, and a column oven.
-
Install the selected chiral column (e.g., Chiralpak® AD-H).
-
Purge the system thoroughly with the chosen mobile phase.
-
-
Mobile Phase Preparation:
-
For Condition A, carefully mix 800 mL of HPLC-grade n-hexane, 200 mL of HPLC-grade isopropanol, and 1 mL of diethylamine.
-
For Condition B, carefully mix 900 mL of HPLC-grade n-hexane, 100 mL of HPLC-grade isopropanol, and 1 mL of trifluoroacetic acid.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Monitor the separation at a wavelength of 230 nm.
-
Record the retention times for both enantiomers and calculate the resolution factor (Rs).
-
-
Optimization (If Necessary):
-
If resolution is not optimal, adjust the ratio of isopropanol in the mobile phase. Increasing the alcohol content generally decreases retention time.
-
Vary the concentration of the acidic or basic modifier to improve peak shape.
-
Caption: Workflow for diastereomeric salt resolution.
Method 3: Enzymatic Kinetic Resolution
Application Note
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. [9][10]For a racemic alcohol, this typically involves an enantioselective acylation (transesterification) reaction. [11]One enantiomer is converted into an ester by the enzyme, while the other remains unreacted. The significant difference in the chemical nature of the resulting ester and the unreacted alcohol allows for their easy separation by standard techniques like column chromatography. This method is valued for its high selectivity and mild reaction conditions. [10] Data Presentation: Enzymatic Resolution
| Parameter | Description |
| Enzyme | Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase from Burkholderia cepacia [12] |
| Acyl Donor | Vinyl Acetate or Isopropenyl Acetate [11] |
| Solvent | Diisopropyl ether or Toluene [11][13] |
| Reaction Temperature | 30-40 °C |
| Key Steps | 1. Enzymatic Acylation2. Reaction Monitoring (Target ~50% conversion)3. Enzyme Removal4. Separation of Product and Substrate |
| Expected Outcome | (R)-enantiomer (unreacted) and (S)-ester (product) both with high enantiomeric excess (>95% ee). (Note: Enantiopreference depends on the specific enzyme). |
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup:
-
To a flask, add 5.0 g of racemic this compound, 150 mL of diisopropyl ether, and an equimolar amount of vinyl acetate.
-
Add the immobilized lipase (e.g., 500 mg of Novozym® 435).
-
Seal the flask and place it in an orbital shaker set to 40 °C and 200 rpm.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours).
-
Analyze the aliquots by TLC or GC to determine the conversion percentage.
-
The ideal endpoint is as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the formed product.
-
-
Work-up:
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Separation:
-
The resulting mixture contains the unreacted alcohol enantiomer and the acylated enantiomer.
-
Separate these two compounds using standard silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.
-
The unreacted amino alcohol will elute differently from the more non-polar ester.
-
-
Hydrolysis of the Ester (Optional):
-
To recover the second enantiomer in its alcohol form, the purified ester can be hydrolyzed.
-
Dissolve the ester in methanol and add a catalytic amount of sodium methoxide or a stoichiometric amount of aqueous NaOH. [13] * Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction and extract the product to obtain the second enantiomer of the amino alcohol.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (ee) of both the unreacted alcohol and the alcohol obtained from hydrolysis using the chiral HPLC method.
-
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: NMR Sample Preparation of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for elucidating molecular structures. The quality of the NMR spectrum is profoundly dependent on meticulous sample preparation. This document provides a detailed protocol for the preparation of 3-Amino-3-(4-methoxyphenyl)propan-1-ol samples for ¹H and ¹³C NMR analysis. This compound, with its chiral center and multiple functional groups (amine, alcohol, ether, and aromatic ring), requires careful consideration of solvent selection and handling to acquire high-quality, reproducible spectra. This protocol is intended for researchers, scientists, and drug development professionals.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle deuterated solvents in a well-ventilated fume hood as they can be toxic, flammable, and hygroscopic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the experiment.
-
Be aware of the strong magnetic fields surrounding the NMR spectrometer and follow all site-specific safety guidelines.
Materials and Equipment
-
This compound (solid)
-
High-quality 5 mm NMR tubes (clean, dry, and unscratched)[1]
-
NMR tube caps
-
Microbalance (± 0.01 mg)
-
Glass vials (e.g., 1-dram)
-
Pasteur pipettes and bulbs
-
Small plug of glass wool or a syringe filter (e.g., 0.45 µm PTFE)
-
Deuterated NMR solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional)
-
Vortex mixer
-
Pipettors or graduated syringes
Experimental Protocols
Protocol 1: Solvent Solubility Test
Due to the limited availability of public data on the solubility of this compound, a preliminary solubility test is critical. The presence of polar amine (-NH₂) and hydroxyl (-OH) groups, along with a relatively nonpolar methoxyphenyl group, suggests potential solubility in a range of solvents.
-
Weighing: Accurately weigh approximately 1-2 mg of the compound into three separate clean, dry glass vials.
-
Solvent Addition: To the vials, add approximately 0.1 mL of DMSO-d₆, CD₃OD, and CDCl₃, respectively.
-
Dissolution: Gently vortex or swirl each vial for 30 seconds.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, it is a suitable solvent. If not, the solvent is unsuitable.
-
Selection: Choose the solvent that provides the best solubility for the main sample preparation. For this compound, DMSO-d₆ or Methanol-d₄ are likely to be effective.
Protocol 2: NMR Sample Preparation
This protocol details the steps for preparing a sample for both ¹H and ¹³C NMR analysis. The required mass of the compound differs significantly for each type of analysis.[2][3]
-
Weighing the Analyte:
-
Solvent Addition:
-
Using a pipette or syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent (from Protocol 4.1) to the vial containing the analyte.[1][5]
-
If an internal standard is required for precise chemical shift referencing, add a small amount of TMS (typically <1% v/v) to the solvent. Note that residual solvent peaks are often sufficient for routine calibration.[2]
-
-
Dissolution:
-
Cap the vial and gently vortex or swirl until the solid is completely dissolved.[2] A brief period in an ultrasonic bath can aid dissolution, but avoid overheating.
-
-
Filtration and Transfer:
-
To remove any particulate matter that could degrade spectral quality, filter the solution directly into a high-quality NMR tube.[4][5] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[4]
-
Ensure the final volume of the solution in the NMR tube is between 4-5 cm (approximately 0.6 mL for a standard 5 mm tube) to optimize the shimming process.[5]
-
-
Capping and Labeling:
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H and/or ¹³C NMR spectra using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans).
-
Data Presentation
The following table summarizes the key quantitative parameters for the NMR sample preparation of this compound.
| Parameter | ¹H NMR | ¹³C NMR | Unit | Reference |
| Analyte Mass | 5 - 25 | 50 - 100 | mg | [2][3][4] |
| Solvent Volume | 0.6 - 0.7 | 0.6 - 0.7 | mL | [1][5] |
| Solution Height | ~4 - 5 | ~4 - 5 | cm | [5] |
| Solvent Selection | \multicolumn{2}{c | }{DMSO-d₆, CD₃OD, or CDCl₃ (empirically determine)} | - | - |
| Internal Standard | \multicolumn{2}{c | }{TMS (optional, <1% v/v)} | - | [2] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical structure with expected NMR signals for this compound.
Caption: Workflow for preparing an NMR sample of this compound.
Caption: Predicted proton and carbon environments for NMR analysis of the target molecule.
References
- 1. 3-Amino-3-(3-chloro-4-methoxyphenyl)propan-1-ol | C10H14ClNO2 | CID 65022535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. rsc.org [rsc.org]
- 5. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Amino-3-(4-methoxyphenyl)propan-1-ol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound using common laboratory techniques, including recrystallization, column chromatography, and distillation.
Purification Techniques Overview
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude product. Below is a summary of recommended techniques.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Typical Purity | Yield | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent or solvent system at different temperatures. | >98% | Moderate to High | Cost-effective, scalable, good for removing small amounts of impurities. | Requires suitable solvent, potential for product loss in mother liquor. |
| Column Chromatography | Differential adsorption of the compound and impurities on a stationary phase as a mobile phase passes through it. | >99% | Moderate | High resolution, can separate complex mixtures. | Time-consuming, requires significant solvent volumes, can be difficult to scale up. |
| Distillation | Separation based on differences in boiling points of the compound and impurities under reduced pressure. | >97% | High | Effective for removing volatile or non-volatile impurities, scalable. | Requires thermal stability of the compound, may not separate isomers or compounds with similar boiling points. |
Experimental Protocols
Recrystallization
Recrystallization is often the first choice for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.
Protocol for Recrystallization:
-
Solvent Screening:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a small amount of a test solvent (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures thereof) to each tube.
-
Heat the tubes to the boiling point of the solvent to check for dissolution.
-
If the compound dissolves, cool the solution to room temperature and then in an ice bath to observe crystal formation.
-
A good solvent will dissolve the compound when hot and form well-defined crystals upon cooling. A solvent pair (e.g., dichloromethane/methanol) can also be effective[1].
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove any insoluble impurities or the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified compound.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Data Presentation: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | Soluble | Sparingly Soluble | Good |
| Water | Sparingly Soluble | Insoluble | - |
| Ethyl Acetate/Hexane (1:1) | Soluble | Sparingly Soluble | Fair |
| Toluene | Soluble | Sparingly Soluble | Good |
Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For an amino alcohol like this compound, silica gel is a common stationary phase.
Protocol for Silica Gel Column Chromatography:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (mobile phase).
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with the chosen mobile phase. A gradient of increasing polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate/methanol) is often effective.
-
A typical eluent system for amino compounds is a mixture of dichloromethane and methanol[2].
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient: Hexane/Ethyl Acetate (1:1) -> Ethyl Acetate -> Ethyl Acetate/Methanol (9:1) |
| TLC Visualization | UV light (254 nm) and/or staining (e.g., ninhydrin for the amino group) |
| Expected Rf of Product | ~0.3-0.5 in Ethyl Acetate |
Distillation
For liquid or low-melting solid this compound, vacuum distillation can be an effective purification method, particularly for removing non-volatile or highly volatile impurities.
Protocol for Vacuum Distillation:
-
Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed and lubricated.
-
-
Procedure:
-
Place the crude compound in the round-bottom flask with a magnetic stir bar or boiling chips.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently using a heating mantle.
-
Monitor the temperature of the vapor that distills.
-
Collect the fraction that distills at a constant temperature, as this will be the purified product.
-
It is common to perform a two-stage distillation for amino alcohols to achieve high purity[3][4].
-
-
Shutdown:
-
After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Data Presentation: Distillation Parameters
| Parameter | Value |
| Pressure | 0.1 - 1 mmHg (example, requires optimization) |
| Boiling Point | To be determined experimentally |
| Number of Stages | 2 |
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A C18 column with a mobile phase of acetonitrile and water containing a small amount of an acid like phosphoric or formic acid is a good starting point[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range indicates high purity for solid compounds.
Visualizations
Diagram 1: General Purification Workflow
A flowchart illustrating the general purification options for this compound.
Diagram 2: Recrystallization Protocol Steps
Step-by-step workflow for the recrystallization protocol.
Diagram 3: Column Chromatography Workflow
A workflow diagram for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 4. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 5. 3-(4-Methoxyphenyl)propan-1-ol | SIELC Technologies [sielc.com]
The Versatility of 3-Amino-3-(4-methoxyphenyl)propan-1-ol as a Pharmaceutical Intermediate: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-methoxyphenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features, comprising a primary amine, a secondary alcohol, and a methoxy-substituted phenyl group, provide multiple points for chemical modification, enabling the construction of complex molecular architectures with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this intermediate in the development of pharmaceutical agents, with a focus on its role in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Phosphoinositide 3-kinase (PI3K) inhibitors.
Application 1: Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
The 3-amino-3-arylpropan-1-ol scaffold is a core component of several SNRIs, a class of antidepressant drugs used to treat major depressive disorder and other mood disorders. These drugs function by blocking the reuptake of the neurotransmitters serotonin and norepinephrine in the brain, thereby increasing their levels in the synaptic cleft. The 4-methoxyphenyl group of the intermediate can be a key pharmacophoric element in achieving high affinity and selectivity for the serotonin and norepinephrine transporters.
Mechanism of Action: SNRI
SNRIs bind to and inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET). This blockage prevents the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to an increased concentration of these neurotransmitters available to bind to postsynaptic receptors.[1][2] This enhanced neurotransmission is believed to be responsible for the antidepressant effects.
Experimental Protocol: Synthesis of an SNRI Analog
The following is a representative protocol for the synthesis of an N-methylated SNRI analog using a derivative of this compound. This protocol is adapted from general procedures for the synthesis of similar compounds.
Step 1: N-Methylation of this compound
A common step in the synthesis of many CNS-active compounds is the methylation of the primary amine.
Methodology:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (0.5 M).
-
Add an aqueous solution of formaldehyde (1.1 eq., 37 wt. %) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(Methylamino)-3-(4-methoxyphenyl)propan-1-ol.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Formaldehyde, Sodium triacetoxyborohydride |
| Solvent | Methanol or Dichloromethane |
| Reaction Time | 13-19 hours |
| Typical Yield | 85-95% |
| Purification | Column Chromatography |
Application 2: Synthesis of Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic obstructive pulmonary disease (COPD).[3][4] 3-Amino-3-arylpropan-1-ol derivatives serve as valuable scaffolds for the development of potent and selective PI3K inhibitors.
Signaling Pathway: PI3K/Akt in COPD
In COPD, the PI3K/Akt pathway is often hyperactivated, contributing to chronic inflammation and airway remodeling.[3][4] PI3Kδ, an isoform of PI3K, is particularly important in immune cells. Inhibition of PI3Kδ can reduce the inflammatory response in the lungs.
Experimental Protocol: Synthesis of a PI3Kδ Inhibitor Precursor
The following protocol outlines a key step in the synthesis of a PI3Kδ inhibitor, demonstrating the utility of a 3-amino-3-arylpropan-1-ol intermediate. This representative protocol is based on established synthetic routes for similar kinase inhibitors.
Step 2: Coupling with a Heterocyclic Core
This step involves the coupling of the amino alcohol intermediate with a suitable heterocyclic core, a common strategy in kinase inhibitor synthesis.
Methodology:
-
To a solution of the this compound derivative (1.0 eq.) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), add a halogenated heterocyclic core (e.g., a chloropyrimidine or chloropurine derivative) (1.1 eq.).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC to obtain the desired PI3Kδ inhibitor precursor.
| Parameter | Value |
| Starting Material | This compound derivative |
| Key Reagents | Halogenated heterocycle, DIPEA |
| Solvent | NMP |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 40-60% |
| Purification | Preparative HPLC |
This compound is a versatile and highly valuable intermediate for the synthesis of complex pharmaceutical agents. Its utility in constructing both CNS-active compounds like SNRIs and targeted therapies such as PI3K inhibitors highlights its importance in modern drug discovery and development. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this scaffold and to develop novel therapeutics for a range of diseases. Further optimization of reaction conditions and exploration of diverse coupling partners will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]
- 4. Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bioactive Molecules from 3-Amino-3-(4-methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing 3-Amino-3-(4-methoxyphenyl)propan-1-ol as a key starting material. The primary focus is on the synthesis of Neurokinin-1 (NK1) receptor antagonists, a class of drugs with applications in chemotherapy-induced nausea and vomiting, as well as other neurological disorders. The protocols are based on established synthetic routes for potent NK1 receptor antagonists like Aprepitant, for which derivatives of 3-amino-3-aryl-propan-1-ols are crucial intermediates.
Introduction to this compound in Drug Discovery
This compound is a valuable chiral building block in medicinal chemistry. Its structure, featuring a primary amine, a secondary alcohol, and a methoxy-substituted phenyl ring, allows for versatile chemical modifications to generate a diverse range of derivatives. This scaffold is particularly relevant in the synthesis of morpholine-based compounds, which are central to the structure of several neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and emesis.
Synthesis of a Morpholine-Core NK1 Receptor Antagonist Intermediate
This section details the synthesis of a key morpholine intermediate, a crucial step in the preparation of many NK1 receptor antagonists. The protocol is adapted from established syntheses of Aprepitant's core structure.
Experimental Workflow
The overall workflow for the synthesis of the morpholine core from this compound involves a multi-step process, including N-protection, cyclization, and subsequent modifications.
Caption: Synthetic workflow for the preparation of a morpholinone intermediate.
Detailed Experimental Protocol: Synthesis of a Protected Morpholinone
Step 1: N-Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.5 eq).
-
Slowly add the protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) or Benzyl chloroformate (CbzCl) (1.1 eq), at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected amino alcohol.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the N-protected amino alcohol (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq).
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, wash the reaction mixture with cold water and brine.
-
Dry the organic layer and concentrate to yield the mesylated intermediate.
Step 3 & 4: Azetidine Formation and Ring Opening (Illustrative Pathway)
Note: This is a representative pathway; other methods for forming the morpholine ring exist.
-
Treat the mesylated intermediate with a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) to facilitate intramolecular cyclization to the corresponding N-protected azetidine.
-
The formed azetidine is then reacted with a suitable nucleophile, such as the anion of a protected glycolic acid, to open the ring and introduce the second oxygen atom required for the morpholine structure.
Step 5: Cyclization to the Morpholinone
-
The product from the previous step is deprotected and cyclized under appropriate conditions (e.g., acid or base catalysis) to form the desired morpholinone core.
Bioactivity Data of Related NK1 Receptor Antagonists
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Aprepitant | Human NK1 Receptor | Radioligand Binding | 0.1 | [1] |
| L-737,488 | Human NK1 Receptor | Radioligand Binding | 0.17 | [2] |
| Compound 3a | Human NK1 Receptor | Radioligand Binding | < 1 | [3] |
| Compound 3b | Human NK1 Receptor | Radioligand Binding | < 1 | [3] |
Signaling Pathway of NK1 Receptor Antagonism
NK1 receptor antagonists exert their effects by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the activation of downstream signaling cascades that lead to physiological responses such as emesis and pain transmission.
References
Application Notes and Protocols for N-Alkylation of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-amino-3-(4-methoxyphenyl)propan-1-ol, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below are based on established and widely applicable methods for the N-alkylation of primary amino alcohols.
Introduction
N-alkylation of primary amines, such as this compound, is a fundamental reaction in organic synthesis. The introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. However, controlling the degree of alkylation to achieve selective mono-alkylation can be challenging, often leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.
This guide details two primary methodologies for the controlled N-alkylation of the target compound: Reductive Amination and Direct Alkylation with Alkyl Halides. A third, more specialized method involving chelation-controlled alkylation is also presented as an alternative.
Core Methodologies
A summary of the primary N-alkylation methods is presented below, allowing for a comparative assessment of their advantages and disadvantages.
| Method | Key Reagents | Typical Solvents | Temperature | Advantages | Disadvantages |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) | Room Temperature | High selectivity for mono-alkylation, mild reaction conditions, broad substrate scope.[1][2][3] | Requires a suitable aldehyde/ketone precursor for the desired alkyl group. |
| Direct Alkylation | Alkyl Halide (e.g., Iodide, Bromide), Base (e.g., K₂CO₃, Et₃N) | Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Room Temp. to Reflux | Simple procedure, readily available reagents. | Prone to over-alkylation (di- and tri-alkylation), potential for quaternization.[4] |
| Chelation-Controlled Alkylation | 9-Borabicyclo[3.3.1]nonane (9-BBN), Alkyl Halide, Base (e.g., t-BuOK) | Tetrahydrofuran (THF) | Room Temperature | Excellent selectivity for mono-N-alkylation of 3-amino alcohols.[5][6] | Requires stoichiometric use of the borane reagent, multi-step process.[5][6] |
Protocol 1: Reductive Amination
This is the most recommended method for achieving selective mono-N-alkylation.[2] The reaction proceeds via the in-situ formation of an imine between the primary amine and an aldehyde or ketone, followed by immediate reduction to the secondary amine.
Materials
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde for methylation, acetaldehyde for ethylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Experimental Procedure
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M) at room temperature, add the corresponding aldehyde or ketone (1.0-1.2 eq).
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Visualizing the Workflow
Caption: Experimental workflow for the reductive amination protocol.
Protocol 2: Direct Alkylation with Alkyl Halides
This method is more straightforward but requires careful control to minimize side products.
Materials
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and reflux condenser
Experimental Procedure
-
To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile (0.1-0.2 M) in a round-bottom flask, add this compound (1.0 eq).
-
Add the alkyl halide (1.0-1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or heat to reflux (40-80 °C) as needed. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from starting material and over-alkylated byproducts.
Visualizing the Chemical Transformation
Caption: General scheme for direct N-alkylation with an alkyl halide.
Protocol 3: Chelation-Controlled Mono-N-alkylation
This specialized protocol is particularly effective for 1,3-amino alcohols, offering high selectivity for mono-alkylation.[5][6]
Materials
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Potassium tert-butoxide (t-BuOK)
-
Alkyl halide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanolamine
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Experimental Procedure
-
To a solution of this compound (1.0 eq) in anhydrous THF, add 9-BBN dimer (1.0 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 1-2 hours to allow for chelate formation.
-
Cool the solution to 0 °C and add potassium tert-butoxide (1.1 eq).
-
Stir for 30 minutes, then add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding ethanolamine (2.0 eq) and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and should be handled with care.
-
Sodium triacetoxyborohydride and other borohydride reagents react with water and should be handled in a dry environment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the chemical reduction of the carboxylic acid functional group in 3-Amino-3-(4-methoxyphenyl)propionic acid to a primary alcohol, yielding 3-Amino-3-(4-methoxyphenyl)propan-1-ol. This transformation is a key step in the synthesis of β-amino alcohols, a class of compounds with significant applications in pharmaceuticals and as chiral auxiliaries in organic synthesis.[1][2] The protocols outlined below describe two common and effective methods for this reduction: using Lithium Aluminum Hydride (LAH) and Borane Dimethyl Sulfide (BMS).
The choice of reducing agent is critical and depends on the substrate's functional group tolerance and the desired scale of the reaction. Lithium aluminum hydride is a potent reducing agent, suitable for a wide range of carbonyl compounds, including carboxylic acids and amides.[3][4] Borane reagents are generally milder and exhibit high selectivity for carboxylic acids.[5]
Experimental Protocols
Two primary methods for the reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid are presented below. It is imperative that these reactions are conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to moisture.
Method 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is adapted from established procedures for the reduction of amino acids.[3] LAH is a powerful, non-selective reducing agent that effectively converts carboxylic acids to primary alcohols.[4]
Materials:
-
3-Amino-3-(4-methoxyphenyl)propionic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
LAH Suspension: Under a positive pressure of inert gas, carefully charge the flask with Lithium Aluminum Hydride (1.5 to 2.0 molar equivalents relative to the amino acid) and anhydrous THF. Stir the suspension and cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-Amino-3-(4-methoxyphenyl)propionic acid (1.0 molar equivalent) in a minimum amount of anhydrous THF in the dropping funnel. Add the amino acid solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C. The addition can cause vigorous hydrogen gas evolution, which should be safely vented.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux for 2-4 hours to ensure complete reduction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): After the reaction is complete, cool the mixture back down to 0 °C with an ice bath. Cautiously quench the excess LAH by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LAH used).
-
-
Isolation: A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes.[3] Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with several portions of THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Method 2: Reduction using Borane Dimethyl Sulfide (BMS)
This method utilizes borane dimethyl sulfide, a more selective reagent for the reduction of carboxylic acids.[6] This procedure is adapted from general protocols for the reduction of amino acids with borane reagents.[3]
Materials:
-
3-Amino-3-(4-methoxyphenyl)propionic acid
-
Borane Dimethyl Sulfide complex (BMS, typically ~10 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry, inert atmosphere flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-Amino-3-(4-methoxyphenyl)propionic acid (1.0 molar equivalent) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add Borane Dimethyl Sulfide complex (2.0 to 3.0 molar equivalents) dropwise via the dropping funnel. Control the addition rate to manage the evolution of hydrogen gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up: Cool the reaction mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This will break down the borane-amine complex and any excess borane.
-
Hydrolysis: Add 1 M HCl to the mixture and stir for 30 minutes at room temperature to hydrolyze the borate esters.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the THF and methanol. Add water to the residue and basify to a pH of 8-9 with a saturated NaHCO₃ solution. Extract the aqueous layer multiple times with ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.
Data Presentation
The following table summarizes the key aspects of the two reduction protocols for easy comparison.
| Parameter | Method 1: Lithium Aluminum Hydride (LAH) | Method 2: Borane Dimethyl Sulfide (BMS) |
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Borane Dimethyl Sulfide (BH₃·S(CH₃)₂) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 2-4 hours | 4-6 hours |
| Work-up Procedure | Fieser work-up (H₂O, NaOH(aq), H₂O) | Methanol quench followed by acidic hydrolysis and basic extraction |
| Pros | Faster reaction time, generally high yields.[3] | Higher selectivity for carboxylic acids, safer to handle than LAH.[5] |
| Cons | Highly reactive and pyrophoric, reacts with water, less selective.[7] | Odor of dimethyl sulfide, may require longer reaction times.[8] |
| Typical Yields | 70-90% (for similar amino acid reductions)[3] | Generally good to excellent, comparable to LAH. |
Mandatory Visualization
The following diagrams illustrate the chemical transformation and a generalized workflow for the synthesis and purification process.
Caption: Chemical transformation from the starting β-amino acid to the β-amino alcohol.
Caption: Generalized workflow for the reduction and purification process.
References
- 1. rroij.com [rroij.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of the precursor, 4-methoxy-β-nitrostyrene, is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete or slow reactions are a frequent issue in this synthesis. Several factors, from reagent choice to reaction setup, could be the cause. Here is a systematic approach to troubleshooting:
-
Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is critical.
-
Metal Hydrides (e.g., LiAlH₄): These are powerful but sensitive to moisture. Use a fresh, dry batch and ensure your solvent (like THF) is anhydrous.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can lose activity over time or through improper storage.[1] Ensure your catalyst is from a reliable batch. If the reaction is slow, consider increasing the catalyst loading or the hydrogen pressure.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, Zn/HCl): The purity and surface area of the metal are important.[1] Use finely powdered metal and consider activation if necessary. The acid concentration is also crucial for the reaction rate.[1][2]
-
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion. This is particularly important for powerful agents like LiAlH₄, which can be consumed by trace amounts of water.
-
Reaction Temperature: While many reductions can proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] However, be cautious, as higher temperatures can sometimes promote the formation of side products.[1] For highly exothermic reactions, such as those using Zinc and HCl, maintaining a low temperature (e.g., <10°C) with an ice bath is crucial to prevent the metal from being consumed by the acid and to minimize side reactions.[2]
-
Solubility: Ensure your starting material is fully dissolved in the reaction solvent. Poor solubility can significantly slow down the reaction rate. If needed, a co-solvent might be necessary.
Q2: I am observing significant amounts of side products. What are they and how can I prevent their formation?
A2: The formation of side products is a primary cause of low yield. The type of side product often points to the specific issue:
-
Incomplete Reduction Intermediates: When reducing a nitro group, intermediates such as hydroxylamines, nitroso, or azoxy compounds can form.[1] Their presence often indicates that the reducing agent was not active enough, or an insufficient amount was used.
-
Over-reduction: While not common for this specific target molecule, aggressive reducing agents can sometimes affect the aromatic ring or other functional groups if not properly controlled.
-
Ketone Formation: If using a method that first reduces the double bond and then the nitro group, incomplete reduction of the resulting enamine can lead to the corresponding ketone upon hydrolysis.[3]
-
Polymerization: The nitrostyrene starting material can polymerize, especially under basic conditions or at elevated temperatures.[4]
To minimize side products, ensure proper temperature control, use fresh and appropriate reagents, and monitor the reaction closely using techniques like Thin Layer Chromatography (TLC).[1][4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues leading to low product yield.
Caption: A flowchart to diagnose and address causes of low yield.
Q3: I seem to be losing my product during the workup and purification steps. What are some common pitfalls?
A3: Product loss during isolation is a common problem, especially with amines.
-
Aqueous Extraction: Amines are basic. If the aqueous solution is acidic or neutral during extraction, the amine will be protonated (form a salt) and become water-soluble, preventing its extraction into an organic solvent.[3] Ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH before extracting the product.
-
Binding to Metal Salts: During the workup of reactions using metal-based reagents (like LiAlH₄ or Zn/HCl), metal hydroxides/oxides are formed (e.g., aluminum hydroxide).[3] These precipitates can physically trap or adsorb the product, leading to significant loss.[3] To mitigate this, it is crucial to filter the reaction mixture carefully, often through a pad of a filter aid like Celite, and wash the filter cake thoroughly with the reaction solvent.[1][5]
-
Volatility: While this compound is not extremely volatile, some loss can occur if solvents are removed under high vacuum at elevated temperatures. Use moderate conditions for solvent evaporation.
Q4: Could my starting material, 4-methoxy-β-nitrostyrene, be the source of the problem?
A4: Absolutely. The quality of the starting material is paramount. The Henry (nitroaldol) condensation used to synthesize nitrostyrenes can be reversible and prone to side reactions, potentially leading to impurities.[4] Furthermore, nitrostyrenes can degrade or polymerize upon storage. Ensure your 4-methoxy-β-nitrostyrene is pure. If it appears discolored or gummy, consider recrystallizing it before use.[2]
Reaction Pathway and Potential Side Products
The primary synthesis route involves the reduction of both the nitro group and the carbon-carbon double bond of 4-methoxy-β-nitrostyrene.
Caption: General reduction pathways and potential side products.
Data Presentation: Comparison of Reduction Methods
The choice of reducing agent significantly impacts the reaction outcome. The following table summarizes yields reported for the reduction of nitrostyrenes or similar precursors to the corresponding amino compounds using different methods.
| Precursor Type | Reducing Agent/System | Solvent | Conditions | Yield (%) | Reference |
| Substituted β-nitrostyrenes | NaBH₄ / CuCl₂ | Isopropanol | 80°C, 10-30 min | 62-83 | [6] |
| 3-Amino-3-(4-chlorophenyl)propan-1-ol precursor | LiAlH₄ | Tetrahydrofuran | 0°C to reflux, 5.5 h | 51 | [5] |
| General Nitrostyrenes | Catalytic Hydrogenation (Pd/C) | Various | H₂ atmosphere | Variable | [1][3] |
| 4-methoxy-β-nitrostyrene | Zn / HCl | IPA / Water | <10°C, ~8 hours | Yield not specified | [2] |
Note: Yields are highly dependent on the specific substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminium Hydride (LiAlH₄) (Adapted from a procedure for a similar compound[5])
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of LiAlH₄ (approx. 1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of the 4-methoxy-β-nitrostyrene (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and subsequently heat to reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0°C. Cautiously and sequentially, add water (e.g., X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting mixture vigorously for at least 30 minutes at room temperature until a granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization (e.g., from toluene or ethyl acetate/hexane).[5]
Protocol 2: General Procedure for Catalytic Hydrogenation (Adapted from general laboratory procedures[1])
-
Setup: In a suitable hydrogenation flask, dissolve the 4-methoxy-β-nitrostyrene (1 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add the catalyst (e.g., 5-10 wt% Palladium on carbon, Pd/C).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon setup). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from a balloon or pressurized vessel) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Troubleshooting Zn/HCl reduction of nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve chromatographic peak shape for 3-Amino-3-(4-methoxyphenyl)propan-1-ol and similar basic compounds in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound?
Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary amine group on the analyte can become protonated (positively charged), especially at low to mid-range pH.[3][4] This charged group then interacts strongly with negatively charged, ionized silanol groups (Si-O⁻) that are present on the surface of traditional silica-based HPLC columns (e.g., C18).[1][4][5] This secondary ionic interaction, in addition to the desired reversed-phase hydrophobic interaction, leads to a distorted peak shape known as tailing.[6][7]
Q2: I'm observing significant peak tailing. What is the first and most critical parameter I should check?
The first and most critical parameter to investigate is the pH of your mobile phase .[8][9] The ionization state of both your analyte (an amine) and the column's residual silanol groups is highly dependent on pH.[6][10] Adjusting the pH can suppress these unwanted secondary interactions and is often the most effective way to improve peak shape for basic compounds.[7][11] For basic analytes, a mobile phase pH above 3.0 can lead to deprotonated silanol groups, increasing these unwanted interactions.[2]
Q3: How does adjusting the mobile phase pH improve the peak shape of a basic compound?
Adjusting the mobile phase pH can improve peak shape in two primary ways:
-
Operating at Low pH (e.g., pH 2-3): At a low pH, the high concentration of protons in the mobile phase neutralizes the residual silanol groups on the silica surface, preventing them from becoming ionized (negatively charged).[7][12] This minimizes the strong ionic attraction with the positively charged basic analyte, leading to a more symmetrical peak.[7]
-
Operating at High pH (e.g., pH > 8): At a high pH, the basic analyte itself is neutralized (loses its positive charge).[3][12] This also eliminates the strong ionic interaction with the column's stationary phase. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at a pH above 8.[12] Hybrid or specialized polymer-based columns are suitable for high-pH work.[3][12]
Q4: Can mobile phase additives help reduce peak tailing?
Yes, various additives can significantly improve peak shape:
-
Buffers: Using a buffer is crucial to maintain a stable pH throughout the analysis, which is essential for reproducible results and symmetrical peaks.[5]
-
Acidic Modifiers: Additives like formic acid or trifluoroacetic acid (TFA) are used to control the mobile phase at a low pH.[12] TFA can also act as an ion-pairing agent, further masking the silanol interactions.[12]
-
Competitive Amines: Small amounts of a basic additive, such as triethylamine (TEA), can be added to the mobile phase.[13] TEA acts as a "silanol blocker" by competing with the analyte for the active silanol sites on the stationary phase, thereby reducing analyte tailing.[6]
-
Ion-Pairing Reagents: These reagents, such as alkyl sulfonates, form a neutral complex with the charged analyte, which then interacts with the stationary phase via a standard reversed-phase mechanism, improving retention and peak shape.[14]
Troubleshooting Guides
Guide 1: Systematic Workflow for Troubleshooting Peak Tailing
When encountering peak tailing with this compound, a systematic approach is key to identifying and resolving the issue efficiently. The following workflow provides a step-by-step diagnostic process.
Caption: Troubleshooting workflow for HPLC peak tailing.
Guide 2: The Role of Silanol Interactions
Understanding the underlying chemical interaction is crucial for effective troubleshooting. Peak tailing for this compound on a standard silica column is primarily an acid-base interaction occurring on the stationary phase surface.
Caption: Mechanism of peak tailing via silanol interaction.
Guide 3: Comparing Mobile Phase Strategies
The choice of mobile phase modifier is a critical decision that impacts peak shape, retention time, and compatibility with detectors like mass spectrometers (MS).
| Parameter | Low pH (0.1% Formic Acid) | Low pH + Ion Pairing (0.1% TFA) | High pH (e.g., Ammonium Bicarbonate pH 10) |
| Primary Mechanism | Suppresses silanol ionization.[7] | Suppresses silanol ionization and pairs with the basic analyte.[12] | Neutralizes the basic analyte.[3][15] |
| Effect on Peak Shape | Good improvement.[3] | Excellent improvement, often provides the sharpest peaks.[12] | Excellent improvement, especially for strong bases.[3][15] |
| Effect on Retention | May decrease retention for basic compounds.[15] | Can increase retention due to ion-pairing.[12] | Increases retention as the neutral form is more hydrophobic.[15] |
| MS Compatibility | Excellent.[3] | Can cause significant ion suppression in the MS source. | Good, uses volatile buffers.[15] |
| Column Requirement | Standard silica C18 columns are suitable. Use low-pH stable columns for longevity (e.g., Agilent StableBond).[7] | Standard silica C18 columns. | Requires a hybrid or polymer-based column stable at high pH (e.g., Waters XTerra).[12][15] |
| Best For | General use, good starting point for MS applications. | When sharp peaks are required and MS sensitivity is not the primary concern. | Strong bases or when low pH methods fail; requires specialized columns. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Basic Analytes
-
Determine Analyte pKa: Find the pKa of the primary amine on this compound. If not available, use a value for a structurally similar primary amine (typically pKa 9-10).
-
Select Target pH: To ensure the analyte is in a single ionic form, choose a mobile phase pH that is at least 2 units away from the analyte's pKa.[5][9]
-
For Low pH: Target a pH between 2.5 and 3.0. This will fully protonate the analyte and suppress silanol ionization.[7]
-
For High pH: Target a pH of 10 or higher (if using a compatible column). This will keep the analyte in its neutral form.
-
-
Prepare Aqueous Mobile Phase:
-
Low pH: Add an acidic modifier to HPLC-grade water. For example, add 1.0 mL of formic acid to 1 L of water for a 0.1% solution (approx. pH 2.7).
-
Buffered Low pH: To create a more stable pH, prepare a 20 mM potassium phosphate buffer and adjust to the target pH with phosphoric acid.
-
High pH: Prepare a 5-10 mM ammonium bicarbonate or ammonium formate solution and adjust to the target pH with ammonium hydroxide.
-
-
Filter and Degas: Filter the prepared aqueous phase through a 0.22 µm or 0.45 µm filter.
-
Final Mobile Phase: Mix the prepared aqueous phase with the appropriate organic solvent (e.g., acetonitrile or methanol) as dictated by your method.
-
Equilibrate: Flush the HPLC column with at least 10-20 column volumes of the new mobile phase before starting your analysis.
Protocol 2: Column Conditioning for New Columns
New silica-based columns often show significant tailing for basic compounds on the first few injections because all silanol sites are active.[4] Conditioning the column can passivate these sites and improve performance.
-
Install the New Column: Install the column in the correct flow direction.
-
Flush with Organic Solvent: Flush the column with 100% methanol or acetonitrile for at least 20 column volumes.
-
Introduce Mobile Phase: Gradually introduce your analytical mobile phase and allow the system to equilibrate until a stable baseline is achieved.
-
Perform Conditioning Injections: Make 3 to 5 repeated injections of a high-concentration standard of your analyte or another basic compound.[4] This process saturates the most active silanol sites, "blocking" them from interacting with the analyte in subsequent analytical runs.[4]
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Run Analytical Sample: After the conditioning injections, inject your analytical sample. The peak shape should be significantly improved and more consistent compared to the first injection on a brand-new column.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. halocolumns.com [halocolumns.com]
- 4. support.waters.com [support.waters.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. agilent.com [agilent.com]
- 12. support.waters.com [support.waters.com]
- 13. uhplcs.com [uhplcs.com]
- 14. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 15. waters.com [waters.com]
Technical Support Center: Synthesis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
Reduction of a Carboxylic Acid Precursor: This involves the reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Route from p-Anisaldehyde: This multi-step synthesis typically starts with a condensation reaction involving p-anisaldehyde, followed by subsequent reduction and functional group manipulations.
Q2: What are the potential byproducts I should be aware of during the LiAlH₄ reduction method?
A2: The primary byproducts of concern during the LiAlH₄ reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid include:
-
3-Amino-3-(4-methoxyphenyl)propanal: This aldehyde is a result of incomplete reduction of the carboxylic acid.
-
Starting Material: Unreacted 3-Amino-3-(4-methoxyphenyl)propionic acid may be present if the reaction does not go to completion.
-
Demethylated Product (3-Amino-3-(4-hydroxyphenyl)propan-1-ol): While less common with LiAlH₄ under standard conditions, cleavage of the aryl methyl ether is a potential side reaction, especially with prolonged reaction times or elevated temperatures.
Q3: What side reactions can occur when synthesizing from p-anisaldehyde?
A3: When using a route starting from p-anisaldehyde, such as a Wittig or Horner-Wadsworth-Emmons reaction to build the carbon chain, potential side reactions and byproducts include:
-
Cis/Trans Isomers: If an olefination step is involved, a mixture of E and Z isomers of the alkene intermediate may be formed.
-
Over-reduction: Subsequent reduction steps might affect other functional groups if not properly controlled.
-
Michael Addition Byproducts: In condensation reactions, there is a possibility of side reactions depending on the specific reagents and conditions used.
Troubleshooting Guides
Synthesis via LiAlH₄ Reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents). Increase the reaction time or gently reflux in an appropriate solvent like THF. |
| Poor work-up procedure leading to product loss. | Follow a careful quenching procedure (e.g., Fieser workup) to avoid the formation of emulsions that can trap the product. Ensure complete extraction from the aqueous layer. | |
| Presence of Aldehyde Byproduct | Insufficient reducing agent or reaction time. | Increase the amount of LiAlH₄ and/or prolong the reaction time. Monitor the reaction by TLC to ensure the disappearance of the starting material and any intermediate aldehyde. |
| Presence of Starting Material | Deactivated LiAlH₄ or insufficient amount. | Use a fresh batch of LiAlH₄. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Phenolic Byproduct | Cleavage of the methoxy group. | Avoid prolonged heating or excessively harsh reaction conditions. If demethylation is a persistent issue, consider using a milder reducing agent if compatible with the carboxylic acid reduction. |
Synthesis via p-Anisaldehyde Route
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of a Mixture of Alkene Isomers | Non-stereoselective Wittig or similar reaction. | For E-alkene preference, use a stabilized ylide. For Z-alkene preference, use a non-stabilized ylide under salt-free conditions. The choice of base and solvent can also influence stereoselectivity. |
| Low Yield in Condensation Step | Inappropriate base or reaction conditions. | Optimize the choice of base (e.g., NaH, KOtBu) and solvent. Ensure the reaction temperature is suitable for the specific condensation reaction being performed. |
| Unwanted Reduction of the Aromatic Ring | Harsh reduction conditions in subsequent steps. | Use milder reducing agents for subsequent transformations (e.g., NaBH₄ for ketone reduction) that are less likely to affect the aromatic ring. Catalytic hydrogenation conditions should be carefully selected. |
Experimental Protocols
Key Experiment: Reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid with LiAlH₄
This protocol is adapted from established procedures for the reduction of amino acids.
Materials:
-
3-Amino-3-(4-methoxyphenyl)propionic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (2.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Slowly add 3-Amino-3-(4-methoxyphenyl)propionic acid (1 equivalent) in portions to control the evolution of hydrogen gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams used.
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Extraction: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via LiAlH₄ reduction, highlighting potential byproducts from incomplete reaction and side reactions.
stability issues and degradation of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-3-(4-methoxyphenyl)propan-1-ol. The information is designed to address potential stability issues and degradation that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound contains three functional groups that can influence its stability: a primary amine, a primary alcohol, and a methoxyphenyl (anisole) group. Key stability concerns are:
-
Oxidation: The primary amine and the electron-rich methoxyphenyl ring are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Acid/Base Instability: Both the amino and hydroxyl groups can react under strongly acidic or basic conditions. The ether linkage of the methoxyphenyl group can be cleaved by strong acids.
-
Temperature Sensitivity: Elevated temperatures can promote various degradation reactions, including dehydration of the alcohol and decomposition of the methoxyphenyl group.[1]
-
Light Sensitivity: Aromatic compounds and amines can be sensitive to light, leading to photo-degradation.
Q2: How should I properly store this compound?
A2: To minimize degradation during storage, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber-colored vial or by storing the container in the dark.
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.
Q3: I am dissolving the compound in an aqueous buffer and observing a precipitate over time. What could be the cause?
A3: This could be due to a few factors:
-
Limited Solubility: The compound may have limited solubility in your specific aqueous buffer. Consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous medium.
-
pH-Dependent Solubility: The solubility of amino-containing compounds is often pH-dependent. The compound will be more soluble in acidic solutions where the amine is protonated. Check the pH of your buffer.
-
Degradation: The precipitate could be an insoluble degradation product. This is more likely if the solution has been stored for an extended period, exposed to light, or is not at an optimal pH.
Q4: My experimental results are inconsistent. Could degradation of this compound be the issue?
A4: Yes, inconsistent results are a common sign of compound instability. To troubleshoot this:
-
Prepare Fresh Solutions: Always prepare solutions of the compound fresh for each experiment from a solid sample that has been stored correctly.
-
Use a Stock Solution: If using a stock solution in an organic solvent, ensure it has been stored properly (frozen, protected from light) and has not undergone multiple freeze-thaw cycles.
-
Control Experimental Conditions: Pay close attention to temperature, pH, and light exposure during your experiment.
-
Include Control Experiments: Run control experiments to assess the stability of the compound under your specific experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time (assessed by HPLC, NMR, etc.) | Oxidation of the amine or methoxyphenyl group. | Store the compound under an inert atmosphere. Degas solvents before use. Consider adding an antioxidant if compatible with your experiment. |
| Hydrolysis or other solvent-mediated degradation. | Ensure solvents are dry and of high purity. Avoid prolonged storage in protic or reactive solvents. | |
| Color change of the solid compound or its solution (e.g., turning yellow or brown) | Formation of oxidized impurities. Aromatic amines, in particular, can form colored oxidation products. | This is a strong indicator of degradation. It is recommended to use a fresh batch of the compound. If you must use the existing batch, consider purification before use. |
| Unexpected peaks in mass spectrometry analysis. | Degradation products. | Based on the molecular weight of the new peaks, you can infer potential degradation pathways such as oxidation (+16 Da), dehydration (-18 Da), or demethylation of the methoxy group (-14 Da). |
| Low yield in a reaction where the compound is a starting material. | The compound may have degraded before or during the reaction. | Confirm the purity of the starting material before use. Ensure reaction conditions (temperature, pH, atmosphere) are compatible with the compound's stability. |
Potential Degradation Pathways
The following diagram illustrates potential, chemically plausible degradation pathways for this compound based on the reactivity of its functional groups.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
The following are example protocols for assessing the stability of this compound. These are generalized procedures and may need to be adapted for your specific experimental setup.
Protocol 1: HPLC-Based Stability Assessment in Solution
Objective: To determine the stability of the compound in a specific solvent or buffer over time.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the test solvent or buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Aliquot the test solution into several sealed vials. Incubate these vials under controlled conditions (e.g., 25°C, protected from light).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
HPLC Analysis: Immediately analyze the sample by reverse-phase HPLC with UV detection. Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample.
Hypothetical Stability Data
The following table presents hypothetical stability data for illustrative purposes.
| Time (hours) | % Remaining (pH 7.4 Buffer at 25°C) | % Remaining (Methanol at 25°C) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.8 |
| 4 | 97.1 | 99.6 |
| 8 | 94.2 | 99.2 |
| 24 | 85.3 | 98.1 |
| 48 | 72.5 | 96.5 |
Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a stability study.
Caption: General workflow for assessing the stability of a compound in solution.
References
mobile phase optimization for 3-Amino-3-(4-methoxyphenyl)propan-1-ol HPLC
Welcome to the technical support center for the HPLC analysis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase conditions for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: I am starting method development for this compound. What is a good starting mobile phase and column?
A good starting point for the analysis of this compound, a compound with a basic amino group, is reverse-phase HPLC.
-
Column: A C18 column is a common first choice.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is recommended.
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The low pH helps to protonate the basic amino group of the analyte, which can improve peak shape and reduce tailing.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Initial Conditions: Start with a gradient elution to determine the approximate organic solvent concentration needed to elute the compound. A broad gradient from 5% to 95% organic phase over 20-30 minutes is a good initial scouting run.
Q2: My peak for this compound is tailing significantly. What are the common causes and how can I fix it?
Peak tailing is a common issue for basic compounds like this compound, often caused by interactions with residual silanol groups on the silica-based stationary phase.[1][2][3]
Common Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[1] This protonates the silanol groups, minimizing their interaction with the protonated amine of the analyte. |
| Inappropriate pH | Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa to maintain a consistent ionization state.[4][5] |
| Low Buffer Concentration | If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to control the pH effectively. |
| Column Overload | Reduce the sample concentration or injection volume.[1] |
| Column Contamination/Degradation | Flush the column with a strong solvent or replace it if performance does not improve.[1] |
Q3: I am not getting enough retention for my analyte on a C18 column. How can I increase the retention time?
If this compound is eluting too early, even with a low percentage of organic solvent, consider the following adjustments:
-
Decrease Organic Solvent Percentage: Reduce the proportion of acetonitrile or methanol in your mobile phase.
-
Increase Aqueous Phase pH: For a basic compound, increasing the pH towards its pKa (but not exceeding the column's pH limit) will decrease its polarity and increase retention in reverse-phase mode. However, be aware that operating at mid-range pH can lead to peak tailing.
-
Change Organic Solvent: Methanol is generally a weaker solvent than acetonitrile in reverse-phase HPLC, so switching from acetonitrile to methanol may increase retention.[6]
-
Consider a Different Stationary Phase: If retention is still poor, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, may provide alternative selectivity and better retention.
Q4: How do I choose between acetonitrile and methanol as the organic modifier?
The choice of organic solvent can influence selectivity (the separation between different peaks).
-
Elution Strength: Acetonitrile is a stronger eluent than methanol in reverse-phase chromatography.
-
Selectivity: The two solvents can offer different selectivities for complex mixtures due to different interactions with the analyte and stationary phase. It is often beneficial to screen both during method development.
-
Viscosity and Pressure: Acetonitrile typically generates lower backpressure than methanol.[5]
Q5: My resolution between this compound and an impurity is poor. How can I improve it?
Improving resolution requires optimizing selectivity, efficiency, or retention.
| Strategy | Action |
| Optimize Mobile Phase Composition | Systematically vary the ratio of organic solvent to aqueous buffer. Try changing the type of organic solvent (acetonitrile vs. methanol). |
| Adjust pH | Small changes in the mobile phase pH can significantly alter the retention and selectivity of ionizable compounds.[7][8][9] |
| Change Mobile Phase Additive | Switching from formic acid to trifluoroacetic acid (TFA) or using a different buffer system (e.g., ammonium acetate, ammonium formate) can alter selectivity. |
| Modify Gradient Slope | A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks. |
| Change Column | A column with a different stationary phase (e.g., C8, Phenyl, polar-embedded) or a longer column/column with smaller particles can provide different selectivity or higher efficiency.[4] |
Troubleshooting Guide: Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the mobile phase for the HPLC analysis of this compound.
Caption: A workflow diagram for systematic mobile phase optimization in HPLC.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the retention and peak shape of this compound.
Objective: To determine the optimal mobile phase pH for good peak shape and retention.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
Ammonium formate
-
This compound standard
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Prepare a series of aqueous mobile phases at different pH values. For example:
-
pH 2.5: 0.1% Formic acid in water
-
pH 3.5: 10 mM Ammonium formate, adjusted to pH 3.5 with formic acid
-
pH 4.5: 10 mM Ammonium formate, adjusted to pH 4.5 with formic acid
-
-
-
Prepare Mobile Phase B (Organic):
-
HPLC grade acetonitrile.
-
-
Prepare Sample:
-
Dissolve the this compound standard in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a suitable concentration (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
For each pH value of Mobile Phase A, perform an isocratic analysis at a fixed percentage of Mobile Phase B (e.g., 30% or a percentage determined from an initial scouting gradient).
-
Equilibrate the column with the mobile phase for at least 15 column volumes before the first injection.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
For each pH, measure the retention time (t_R_), peak width, and asymmetry factor (tailing factor).
-
Tabulate the results to compare the effect of pH on these parameters.
-
Data Presentation: Effect of Mobile Phase pH on Chromatographic Performance
| Mobile Phase A | Retention Time (min) | Tailing Factor |
| 0.1% Formic Acid (pH ~2.5) | 4.2 | 1.1 |
| 10mM Ammonium Formate, pH 3.5 | 5.8 | 1.4 |
| 10mM Ammonium Formate, pH 4.5 | 7.5 | 1.8 |
Note: The data in this table is illustrative and will vary depending on the specific column and HPLC system used.
Protocol 2: Organic Modifier and Gradient Optimization
Objective: To optimize the organic modifier type and gradient profile for the best resolution of this compound from any impurities.
Materials:
-
Optimized aqueous mobile phase (from Protocol 1)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Sample containing this compound and potential impurities
Procedure:
-
Organic Modifier Screening:
-
Using the optimized aqueous mobile phase, perform two separate gradient runs:
-
Run 1: Gradient with acetonitrile as Mobile Phase B.
-
Run 2: Gradient with methanol as Mobile Phase B.
-
-
Compare the chromatograms for differences in selectivity and resolution.
-
-
Gradient Optimization:
-
Based on the initial scouting runs, determine the approximate elution percentage of the main peak and any impurities.
-
Design a shallower gradient around this elution range. For example, if the peak of interest elutes at 40% acetonitrile in a fast gradient, try a new gradient that goes from 30% to 50% acetonitrile over a longer period.
-
-
Data Analysis:
-
Compare the resolution between the peak of interest and the closest eluting impurity for each condition.
-
Select the organic modifier and gradient profile that provides the best separation.
-
Data Presentation: Comparison of Organic Modifiers
| Organic Modifier | Resolution (Analyte vs. Impurity 1) |
| Acetonitrile | 1.8 |
| Methanol | 1.5 |
Note: The data in this table is illustrative and will vary depending on the specific sample and chromatographic conditions.
References
- 1. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 3-((2-Hydroxyethyl)amino)propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. lcms.cz [lcms.cz]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase | MDPI [mdpi.com]
Technical Support Center: Enantioselective Synthesis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol, with a specific focus on preventing racemization to ensure high enantiomeric purity.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis that can lead to a loss of stereochemical integrity.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
-
Potential Cause A: Racemization during precursor synthesis. The stereocenter in this compound is often established via asymmetric reduction of a prochiral ketone or through the use of a chiral auxiliary. Racemization can occur if the conditions for creating the chiral precursor are not optimal.
-
Solution:
-
For Asymmetric Reduction: Carefully select the chiral catalyst and reaction conditions. For the reduction of β-amino ketones, transition metal complexes with chiral bidentate phosphine ligands are often employed.[1] The choice of solvent, temperature, and pressure can significantly impact enantioselectivity. It is crucial to perform small-scale trial reactions to optimize these parameters.
-
For Chiral Auxiliary Methods: Ensure complete and clean attachment and removal of the chiral auxiliary. Incomplete reactions or harsh cleavage conditions can lead to racemization. For instance, when using oxazolidinone auxiliaries, mild hydrolysis conditions are necessary to remove the auxiliary without affecting the newly formed stereocenter.
-
-
-
Potential Cause B: Racemization during functional group manipulations. Subsequent chemical transformations after establishing the chiral center can lead to racemization, especially if the stereocenter is adjacent to a carbonyl group or is subjected to harsh acidic or basic conditions.
-
Solution:
-
Employ mild reaction conditions for any subsequent steps. For example, if protecting groups are used, select those that can be removed under neutral or very mild acidic/basic conditions.
-
Avoid prolonged exposure to high temperatures.
-
-
Issue 2: Inconsistent Yields and Enantiomeric Excess
-
Potential Cause A: Impurities in starting materials or reagents. The presence of impurities can interfere with the chiral catalyst or reagents, leading to inconsistent results.
-
Solution:
-
Ensure all starting materials, solvents, and reagents are of high purity and anhydrous where necessary.
-
Degas solvents to remove dissolved oxygen, which can deactivate some catalysts.
-
-
-
Potential Cause B: Inadequate control of reaction parameters. Temperature, reaction time, and the rate of reagent addition are critical parameters in asymmetric synthesis.
-
Solution:
-
Maintain strict temperature control throughout the reaction. Use a cryostat or an ice/salt bath for low-temperature reactions.
-
Monitor the reaction progress closely using techniques like TLC or HPLC to avoid prolonged reaction times that might lead to side reactions or racemization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of racemization in the synthesis of chiral amino alcohols?
A1: The most common cause of racemization is the formation of a planar intermediate at the chiral center. This can happen through enolization if the chiral center is alpha to a carbonyl group, or via the formation of an achiral intermediate during the reaction. In the context of synthesizing this compound, this is particularly relevant during the synthesis of the chiral precursor.
Q2: Which synthetic strategies are recommended to achieve high enantioselectivity for this compound?
A2: Two primary strategies are recommended:
-
Asymmetric Reduction of a Precursor Ketone: The asymmetric reduction of 3-amino-1-(4-methoxyphenyl)propan-1-one using a chiral catalyst is a highly effective method. Catalysts based on ruthenium, rhodium, or iridium with chiral ligands often provide high yields and enantiomeric excess.
-
Use of a Chiral Auxiliary: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction to form the desired stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product.
Q3: How can I accurately determine the enantiomeric excess (ee) of my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds. A validated chiral HPLC method for the closely related compound R-β-amino-β-(4-methoxyphenyl) propionic acid has been developed using a (R, R) Whelk-01 column.[2] A similar method can be adapted for this compound.
Q4: Are there any specific reagents that should be avoided to prevent racemization?
A4: Strong, non-sterically hindered bases should be used with caution as they can promote racemization through deprotonation at the stereocenter, especially if it is activated. Similarly, strong acids and high temperatures should be avoided in all steps following the establishment of the chiral center.
Quantitative Data Summary
The following table summarizes typical enantiomeric excess values achieved in the asymmetric reduction of ketones, a key step in a likely synthetic route to the target molecule. Note that these are for analogous, not identical, substrates and catalysts, and serve as a general guide.
| Catalyst/Method | Substrate | Enantiomeric Excess (ee) (%) | Reference |
| Borane reduction with chiral phosphinamide catalyst | 2-Chloroacetophenone | up to 83% | [3] |
| Copper-catalyzed hydrosilylation/hydroamination | Enals and Enones | >99% | |
| Asymmetric hydrogenation with transition metal complexes | β-Amino Ketones | High (specific values vary with substrate and catalyst) | [1] |
Experimental Protocols
Proposed Enantioselective Synthesis via Asymmetric Reduction
This protocol outlines a general and plausible approach for the synthesis of (R)- or (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol via asymmetric reduction of the corresponding β-amino ketone. Note: This is a representative protocol and may require optimization for specific laboratory conditions and desired outcomes.
Step 1: Synthesis of 3-Amino-1-(4-methoxyphenyl)propan-1-one hydrochloride
This precursor can be synthesized via a Mannich reaction of 4-methoxyacetophenone, formaldehyde, and ammonium chloride.
Step 2: Asymmetric Reduction of 3-Amino-1-(4-methoxyphenyl)propan-1-one
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral phosphine ligand) in a degassed, anhydrous solvent (e.g., methanol or isopropanol).
-
Reaction Setup: In a high-pressure reactor, add the 3-amino-1-(4-methoxyphenyl)propan-1-one hydrochloride and a suitable base (e.g., triethylamine) to a degassed, anhydrous solvent.
-
Hydrogenation: Add the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours). Monitor the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, carefully depressurize the reactor. Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Enantiomeric Excess Determination: Analyze the purified product using chiral HPLC to determine the enantiomeric excess.
Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This method is adapted from a validated procedure for a similar compound and serves as a starting point for optimization.[2]
-
Column: (R, R) Whelk-01, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 225 nm)
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Visualizations
Troubleshooting Logic for Low Enantiomeric Excess
References
Technical Support Center: Production of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-Amino-3-(4-methoxyphenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A common and effective laboratory-scale synthesis involves the reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concern is the handling of large quantities of lithium aluminum hydride (LiAlH₄), which is a pyrophoric and highly reactive reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. Proper inert atmosphere techniques, specialized charging equipment, and carefully planned quenching procedures are critical at scale.
Q3: Are there any known stability issues with the product or intermediates?
While specific stability data for the final product is not extensively published, related compounds like (R)-3-Amino-3-(p-methoxyphenyl)propionic acid have shown susceptibility to decomposition in basic aqueous solutions and at elevated temperatures (≥20°C) during workup.[2] This suggests that maintaining controlled pH and temperature during extraction and isolation is crucial to prevent side reactions and degradation.
Q4: What are the typical impurities encountered in the production of this compound?
Potential impurities can include unreacted starting material (3-Amino-3-(4-methoxyphenyl)propionic acid), over-reduction byproducts, and byproducts from side reactions during quenching or workup. Impurities from the starting materials or solvents can also be carried through the process.
Q5: What purification methods are most effective for this compound at a larger scale?
While laboratory-scale purification might involve column chromatography, this is often not economically viable for large-scale production. Crystallization is a preferred method for purification at scale. Developing a robust crystallization process with an appropriate solvent system is key to achieving high purity. Distillation can also be an option if the compound is thermally stable at its boiling point under vacuum.
Troubleshooting Guide
Low or Inconsistent Yield
Problem: My yield of this compound is significantly lower than expected or varies between batches.
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Ensure the LiAlH₄ is fresh and has been properly stored to maintain its reactivity. - Verify the complete dissolution and suspension of the starting material in the reaction solvent. - Increase reaction time or temperature, monitoring for potential side reactions. |
| Degradation during Workup/Quenching | - Maintain a low temperature during the quenching of excess LiAlH₄. - Carefully control the pH during aqueous extraction; avoid strongly basic conditions.[2] - Minimize the time the product is in contact with aqueous layers. |
| Loss during Extraction | - Perform multiple extractions with an appropriate organic solvent to ensure complete recovery. - Adjust the pH of the aqueous layer to suppress the water solubility of the amino alcohol. |
| Poor Quality Starting Material | - Analyze the purity of the 3-Amino-3-(4-methoxyphenyl)propionic acid before use. - Ensure the starting material is completely dry, as water will consume the LiAlH₄. |
Product Purity Issues
Problem: The final product is contaminated with impurities that are difficult to remove.
| Potential Cause | Recommended Action |
| Unreacted Starting Material | - Ensure sufficient equivalents of LiAlH₄ are used. - Optimize reaction time and temperature to drive the reaction to completion. |
| Formation of Side Products | - Control the reaction temperature; exotherms can lead to side reactions. - Ensure a controlled and slow addition of reagents. - Investigate the possibility of over-reduction or other side reactions based on the impurity profile. |
| Ineffective Purification | - Screen for optimal crystallization solvents and conditions (temperature, cooling rate). - Consider a reslurry or recrystallization of the isolated product. - If impurities are acidic or basic, consider an acid/base wash during the workup. |
Experimental Protocols
Key Experiment: Reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid with LiAlH₄
Objective: To produce this compound via the reduction of the corresponding carboxylic acid.
Materials:
-
3-Amino-3-(4-methoxyphenyl)propionic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% w/w Sodium hydroxide solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite or a similar filter aid
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a solution of 3-Amino-3-(4-methoxyphenyl)propionic acid in anhydrous THF to a suitable reactor.
-
Reagent Addition: Cool the solution to 0°C. Slowly and carefully add LiAlH₄ in portions, maintaining the temperature below 10°C. Caution: The addition is exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for a specified time (e.g., 5-6 hours) to ensure the reaction goes to completion.[1]
-
Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add deionized water to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then more water. Caution: This is a highly exothermic process that generates hydrogen gas. Ensure adequate cooling and venting.
-
Filtration: Stir the resulting slurry at room temperature for at least 30 minutes. Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with THF.
-
Extraction: Combine the filtrate and washes. If necessary, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by crystallization from an appropriate solvent system.
Data Presentation
The following table provides an illustrative example of how key parameters might change during the scale-up from a laboratory setting to a pilot plant. The values are hypothetical and intended for demonstration purposes.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Potential Scale-Up Challenges |
| Yield | 85-95% | 75-85% | - Inefficient mixing and heat transfer. - Increased potential for side reactions. - Losses during larger-scale workup and transfers. |
| Purity (pre-crystallization) | 90-95% | 80-90% | - Localized hot spots causing degradation. - Longer reaction and workup times leading to more byproducts. |
| Reaction Time | 4-6 hours | 8-12 hours | - Slower reagent addition rates for safety. - Slower heating and cooling of larger volumes. |
| Solvent Volume | 200 mL | 200 L | - Cost and handling of large solvent volumes. - Efficient solvent recovery and waste disposal. |
Visualizations
Caption: A typical experimental workflow for the production and purification.
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Managing Impurities in 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-3-(4-methoxyphenyl)propan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a synthesis of this compound?
The nature and quantity of impurities largely depend on the synthetic route employed. The most common methods involve the reduction of 3-amino-3-(4-methoxyphenyl)propionic acid or its esters. Potential impurities can be categorized as follows:
-
Starting Materials: Incomplete reaction can lead to the presence of residual 3-amino-3-(4-methoxyphenyl)propionic acid or its corresponding ester.
-
Byproducts of Reduction:
-
Borane Reduction: If borane reagents (e.g., BH₃·THF, BH₃·SMe₂) are used, stable borane-amine complexes can form.
-
Catalytic Hydrogenation: This method may lead to the formation of secondary amines through intermolecular reactions.
-
-
Over-reduction Products: In some cases, the aromatic methoxy group could potentially be reduced, though this is less common under standard conditions.
-
Degradation Products: Like many amino alcohols, this compound can be susceptible to oxidation, potentially leading to the formation of corresponding aldehydes, ketones, or N-oxides, especially during workup or storage.
Q2: My purified this compound shows a persistent impurity peak in the HPLC analysis. How can I identify it?
Identifying an unknown impurity requires a combination of analytical techniques. A logical workflow is as follows:
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the molecular weight of the impurity. This is a crucial first step in proposing a molecular formula.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing for the determination of the elemental composition of the impurity.
-
NMR Spectroscopy: Isolate the impurity using preparative HPLC or column chromatography and acquire ¹H and ¹³C NMR spectra. The spectral data will provide structural information. Comparison with the spectra of your starting materials and expected byproducts can often lead to a positive identification.
-
Forced Degradation Studies: Subjecting a pure sample of your compound to stress conditions (e.g., heat, acid, base, oxidation) can help to intentionally generate degradation products. Comparing the HPLC profile of the stressed sample to your impure batch can help identify if the impurity is a degradant.
Q3: I am observing "oiling out" during the recrystallization of my product. What can I do to promote crystallization?
"Oiling out" is a common issue with polar molecules like amino alcohols. It occurs when the compound separates from the solution as a liquid phase instead of a solid. Here are some troubleshooting steps:
-
Slow Cooling: Cool the solution very slowly. A rapid temperature drop often favors oiling out. You can try letting the flask cool to room temperature undisturbed, followed by gradual cooling in a refrigerator and then a freezer.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal (a "seed") to the supersaturated solution to initiate crystallization.
-
Solvent System Optimization:
-
Try a different solvent or a mixture of solvents. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
For amino alcohols, solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/heptane can be effective. Experiment with different ratios.
-
-
Concentration Adjustment: The concentration of your solution might be too high. Try diluting the solution slightly before cooling.
Troubleshooting Guides
Guide 1: Impurity Detected by HPLC After Synthesis via Borane Reduction
Issue: An impurity with a different retention time is observed in the HPLC chromatogram of this compound synthesized by the reduction of 3-amino-3-(4-methoxyphenyl)propionic acid with a borane reagent.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Unreacted Starting Material | - Check the reaction completion by TLC or in-process HPLC before workup.- Increase the equivalents of the borane reagent or prolong the reaction time. | Disappearance or significant reduction of the starting material peak in the chromatogram. |
| Borane-Amine Complex | - During the workup, quench the reaction carefully with methanol, followed by an acidic workup (e.g., with HCl) to break the complex.- Refluxing the reaction mixture in methanol after the initial reaction can also help to break the complex. | The impurity peak corresponding to the borane-amine complex should disappear. |
| Incomplete Quenching | - Ensure thorough quenching of excess borane reagent with a protic solvent like methanol before aqueous workup. | Prevents the formation of boric acid and other boron-containing byproducts that can complicate purification. |
Guide 2: Purification Challenges with Column Chromatography
Issue: this compound is streaking or showing poor separation on a standard silica gel column.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Strong Interaction with Silica | - Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic silanol groups on the silica surface and reduce tailing.- Use a different stationary phase, such as alumina (basic or neutral) or a reversed-phase C18 column. | Sharper peaks and improved separation on the column. |
| Inappropriate Solvent System | - The polarity of the eluent may be too high or too low. Perform a systematic TLC analysis with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with triethylamine) to find the optimal conditions for separation. | Clear separation of the product from impurities on the TLC plate, which can then be translated to the column. |
| Sample Overloading | - Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation. | Improved resolution between the product and impurity peaks. |
Data Presentation
Table 1: Hypothetical Impurity Profile of a Crude Batch of this compound
| Compound | Retention Time (min) | Area % (UV 254 nm) | Proposed Identity |
| This compound | 10.5 | 92.0 | Product |
| Impurity A | 8.2 | 5.5 | 3-Amino-3-(4-methoxyphenyl)propionic acid (Starting Material) |
| Impurity B | 12.1 | 1.5 | Unknown (Potentially a secondary amine byproduct) |
| Impurity C | 6.5 | 1.0 | Unknown (Potentially a degradation product) |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Protocol 2: ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent. Acquire a standard ¹H NMR spectrum.
-
Expected Signals for this compound:
-
Aromatic protons (doublets, ~6.8-7.2 ppm)
-
Methine proton (-CH(NH₂)-)
-
Methylene protons adjacent to the hydroxyl group (-CH₂OH)
-
Methylene protons adjacent to the chiral center (-CH₂-CH(NH₂)-)
-
Methoxy protons (singlet, ~3.8 ppm)
-
Amine and hydroxyl protons (broad singlets, variable chemical shift)
-
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for identifying an unknown impurity.
reaction condition optimization for 3-Amino-3-(4-methoxyphenyl)propan-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor is 3-Amino-3-(4-methoxyphenyl)propionic acid, which is reduced to the desired amino alcohol. Another potential starting material is p-Anisaldehyde, which can be converted to the target molecule through methods like the Henry reaction followed by reduction.
Q2: I am getting a low yield during the reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid. What are the possible causes and solutions?
A2: Low yields can result from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction: The reducing agent may not be potent enough or used in insufficient amounts.
-
Solution with LiAlH₄: Ensure anhydrous conditions as LiAlH₄ reacts violently with water. Use a molar excess of LiAlH₄. The reaction is typically performed in an inert solvent like THF and may require refluxing for several hours.[1]
-
Solution with NaBH₄: Sodium borohydride alone is generally not strong enough to reduce a carboxylic acid. It requires an activating agent. You can use NaBH₄ in combination with iodine (I₂) or a Lewis acid like BF₃·Et₂O.
-
-
Degradation of Starting Material or Product: The reaction conditions might be too harsh.
-
Solution: If using a strong reducing agent like LiAlH₄, ensure the reaction is cooled during the initial addition of the reagent to control the exothermic reaction. For NaBH₄ reductions, specific temperature control, for instance between -35°C and -45°C, has been reported to be effective for similar reductions.[2]
-
-
Side Reactions: The formation of byproducts can consume the starting material.
-
Solution: The choice of reducing agent and reaction conditions is crucial. Milder, more selective reducing agents may be necessary if side reactions are a major issue.
-
-
Work-up and Purification Issues: The product may be lost during the extraction or purification steps.
-
Solution: Ensure the pH is appropriately adjusted during the aqueous work-up to ensure the amino alcohol is in its free base form for efficient extraction into an organic solvent.
-
Q3: What are some common side products I should be aware of?
A3: While specific side product analysis for this exact synthesis is not extensively documented in the provided results, general side products in the reduction of amino acids can include:
-
Over-reduction products: Though less common for this specific conversion.
-
Products from incomplete reaction: Unreacted starting material (the amino acid).
-
Complexes with the reducing agent: Borane complexes can form, especially with NaBH₄, which require careful work-up to hydrolyze.
Q4: How can I purify the final product, this compound?
A4: Purification typically involves the following steps:
-
Quenching: The reaction is carefully quenched, often with water or a mild acid, to neutralize any remaining reducing agent.
-
Extraction: The product is extracted from the aqueous layer into an organic solvent like ethyl acetate or dichloromethane. Adjusting the pH of the aqueous layer to be basic (pH > 8) is crucial to ensure the amine is deprotonated and more soluble in the organic solvent.
-
Washing: The organic layer is washed with brine to remove water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Crystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene) or by column chromatography on silica gel.[1]
Reaction Condition Optimization
The choice of reducing agent is a critical parameter to optimize for this synthesis. Below is a comparison of common reducing agents for the conversion of 3-Amino-3-(4-methoxyphenyl)propionic acid to the corresponding propanol.
| Reducing Agent | Co-reagent/Activator | Solvent | Temperature | Typical Reaction Time | Reported Yield | Key Considerations |
| Lithium Aluminium Hydride (LiAlH₄) | None | Tetrahydrofuran (THF) | 0°C to reflux | 5.5 hours | ~51% (for a similar substrate)[1] | Highly reactive, requires strictly anhydrous conditions.[3] |
| Sodium Borohydride (NaBH₄) | Iodine (I₂) | Tetrahydrofuran (THF) | Room Temperature | Not Specified | 80-98% (for various amino acids)[4] | Milder than LiAlH₄, less sensitive to moisture. |
| Sodium Borohydride (NaBH₄) | Hydrochloric Acid (HCl) | Tetrahydrofuran/Ethanol | -35°C to -45°C | 1 hour + overnight | Not specified for alcohol, 85% for an intermediate step[2] | Requires careful pH and temperature control.[2] |
| Diborane (B₂H₆ or BH₃ complex) | None | Tetrahydrofuran (THF) | Room Temperature | Not Specified | Good yields reported for similar reductions | Selective for carboxylic acids in the presence of other reducible groups like nitro groups.[5] |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminium Hydride (LiAlH₄)
This protocol is adapted from a general procedure for the reduction of a similar substrate.[1]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, suspend Lithium Aluminium Hydride (4.7 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0°C.
-
Addition of Starting Material: Dissolve 3-Amino-3-(4-methoxyphenyl)propionic acid (3.07 mmol) in anhydrous THF and add it slowly to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, stir the mixture for 30 minutes at 0°C and then bring it to reflux for 5 hours.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water (0.18 mL), 15% aqueous NaOH (0.18 mL), and then water again (0.54 mL).
-
Work-up: Stir the resulting mixture for over 30 minutes at room temperature. Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Purification: Evaporate the filtrate under reduced pressure. The residue can be recrystallized from a suitable solvent like toluene to obtain this compound.
Protocol 2: Reduction using Sodium Borohydride and Iodine
This protocol is based on a general method for the reduction of amino acids.[4]
-
Preparation: In a round-bottom flask, dissolve 3-Amino-3-(4-methoxyphenyl)propionic acid (1 mmol) in dry THF.
-
Addition of NaBH₄: Add sodium borohydride (2-3 mmol) to the solution in portions at room temperature.
-
Addition of Iodine: Slowly add a solution of iodine (1-1.5 mmol) in dry THF to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue can then be taken up in water, the pH adjusted, and the product extracted with an organic solvent for further purification as described in the general purification section.
Visualized Workflows
References
- 1. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Biological Activity of 3-Amino-3-(4-methoxyphenyl)propan-1-ol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of derivatives structurally related to 3-Amino-3-(4-methoxyphenyl)propan-1-ol. Due to a lack of extensive publicly available data on the specific target compound series, this guide focuses on the biological activities of closely related 3-((4-methoxyphenyl)amino)propanehydrazide and other β-amino alcohol derivatives, providing valuable insights into their potential as anticancer and antioxidant agents.
This analysis is based on supporting experimental data from published studies, with a focus on quantitative comparisons, detailed experimental methodologies, and visualization of relevant biological pathways and workflows.
Data Presentation: Anticancer and Antioxidant Activities
The biological activities of various derivatives are summarized below. The data highlights the cytotoxic effects against different cancer cell lines and the radical scavenging potential, indicating their therapeutic promise.
Table 1: In Vitro Anticancer Activity of 3-((4-methoxyphenyl)amino)propanehydrazide Derivatives
| Compound ID | Modification | Cancer Cell Line | Assay | Activity Metric | Value | Reference |
| 21 | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Human Glioblastoma (U-87) | MTT | % Cell Viability | 19.6 ± 1.5 | [1] |
| 17 | 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Human Glioblastoma (U-87) | MTT | % Cell Viability | >40 | [1] |
| 20 | 1-(4-Chlorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Human Glioblastoma (U-87) | MTT | % Cell Viability | >40 | [1] |
| Cisplatin | (Reference Drug) | Human Glioblastoma (U-87) | MTT | - | Almost complete inhibition | [1] |
| 21 | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Triple-Negative Breast Cancer (MDA-MB-231) | MTT | % Cell Viability | ~70 (at 10 µM) | [1] |
| Cisplatin | (Reference Drug) | Triple-Negative Breast Cancer (MDA-MB-231) | MTT | % Cell Viability | ~70 (at 10 µM) | [1] |
Table 2: Antioxidant Activity of 3-((4-methoxyphenyl)amino)propanehydrazide Derivatives
| Compound ID | Modification | Assay | Activity Metric | Value (relative to Ascorbic Acid) | Reference |
| - | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | Radical Scavenging | ~1.4x higher | [1] |
| - | 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH | Radical Scavenging | ~1.4x higher | [1] |
| 17 | 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | DPPH | Radical Scavenging | 1.13x higher | [1] |
| 20 | 1-(4-Chlorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | DPPH | Radical Scavenging | Slightly lower than 17 | [1] |
| 21 | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | DPPH | Radical Scavenging | ~2x lower than 17 | [1] |
| 23 | 1-(4-Hydroxyphenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | DPPH | Radical Scavenging | Almost inactive | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.
-
Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: Mix 1 mL of the DPPH solution with 1 mL of the test compound solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations
The following diagrams illustrate a potential signaling pathway that could be affected by aminopropanol derivatives in cancer cells and a general workflow for screening these compounds.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative.
Caption: General workflow for the biological evaluation of novel chemical derivatives.
References
Structure-Activity Relationship (SAR) Studies of 3-Amino-3-(4-methoxyphenyl)propan-1-ol Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, analogs structurally related to 3-Amino-3-(4-methoxyphenyl)propan-1-ol. The presented data is based on studies investigating their antioxidant and anticancer activities. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The biological activities of the synthesized analogs were evaluated based on their antioxidant and anticancer properties. The antioxidant capacity was determined using the DPPH radical scavenging method, while the anticancer activity was assessed against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay.[1] The results are summarized in the tables below.
Table 1: Antioxidant Activity of Selected Analogs
| Compound | Structure | DPPH Radical Scavenging Activity (% of Ascorbic Acid) |
| Ascorbic Acid (Standard) | - | 100% |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Derivative with isoindoline-1,3-dione moiety | ~140%[1] |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | Derivative with naphthalene moiety | ~140%[1] |
Table 2: Anticancer Activity of Selected Analogs against U-87 Glioblastoma Cell Line
| Compound | Structure | Cell Viability (%) |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Thiophenyltriazole with 4-fluorophenyl group | 19.6 ± 1.5[1] |
| Analog with Bromine substituent | Thiophenyltriazole with 4-bromophenyl group | > 39.2 |
| Analog with Methyl substituent | Thiophenyltriazole with 4-methylphenyl group | > 39.2 |
| Analog with Methoxy substituent | Thiophenyltriazole with 4-methoxyphenyl group | > 39.2 |
| Analog with Chlorine substituent | Thiophenyltriazole with 4-chlorophenyl group | > 39.2 |
| Analog with Hydroxyl substituent | Thiophenyltriazole with 4-hydroxyphenyl group | > 39.2 |
| Analog with no substituent | Thiophenyltriazole with phenyl group | > 39.2 |
Experimental Protocols
1. DPPH Radical Scavenging Assay (Antioxidant Activity)
The antioxidant activity of the synthesized compounds was evaluated by the 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) radical scavenging method.[1] This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance. The procedure is as follows:
-
A solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
A fresh solution of DPPH in the same solvent is prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Ascorbic acid is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
2. MTT Assay (Anticancer Activity)
The cytotoxicity of the compounds against human cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The general protocol is as follows:
-
Cancer cells (e.g., U-87, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The cells are incubated for another few hours, allowing viable cells to convert MTT into formazan crystals.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
Visualizations
Caption: General workflow for the structure-activity relationship (SAR) study.
From the data, a clear structure-activity relationship can be observed for the anticancer activity of the thiophenyltriazole derivatives. The presence of a small, electron-withdrawing fluorine atom at the para-position of the phenyl ring significantly enhances the cytotoxicity against U-87 glioblastoma cells.[1] In contrast, larger substituents (bromine, methyl, methoxy, chlorine) or a hydroxyl group at the same position lead to a dramatic decrease in activity.[1] This suggests that both steric and electronic factors play a crucial role in the anticancer potency of this class of compounds. For antioxidant activity, the introduction of isoindoline-1,3-dione and naphthalene moieties resulted in compounds with significantly higher potency than the standard, ascorbic acid.[1]
References
A Comparative Guide to Analytical Methods for the Quantification of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This guide provides a comparative overview of potential analytical methods for the quantification of 3-Amino-3-(4-methoxyphenyl)propan-1-ol, a crucial aspect of pharmaceutical development and quality control. The selection of an appropriate analytical technique is paramount for ensuring the accuracy, precision, and reliability of quantitative data. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.
Recommended Analytical Techniques
Based on the chemical structure of this compound, which contains a chromophore (the methoxyphenyl group) and is amenable to ionization, the most promising analytical techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Gas Chromatography (GC) could also be considered, potentially after derivatization.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and good performance. The presence of the phenyl ring in the analyte suggests it will have a UV absorbance maximum, likely around 254 nm or 280 nm, which is a common wavelength for detection of aromatic compounds[4][5]. A reverse-phase HPLC method would be a suitable starting point for method development[6].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low-level impurities or for analyses in complex biological matrices[7][8]. The use of tandem mass spectrometry (MS/MS) provides excellent specificity through the monitoring of specific precursor-to-product ion transitions.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): While less common for compounds of this type without derivatization due to potential thermal instability and polarity, GC can be a viable option. A patent for the analysis of other amino alcohols suggests that a GC method could be developed[9].
Comparative Performance of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the expected performance characteristics of the proposed methods.
| Parameter | HPLC-UV | LC-MS/MS | GC-FID (with derivatization) |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, based on both retention time and specific mass transitions. | Good, dependent on chromatographic resolution and potential interferences. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 97-103% |
| Precision (% RSD) | < 2% | < 5% for low concentrations, < 2% for higher concentrations | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | ng/mL range |
| Robustness | High | Moderate to High | Moderate |
| Cost | Low to Moderate | High | Low to Moderate |
| Throughput | High | High | Moderate |
Experimental Protocols
The following are detailed, representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are intended as a starting point for method development and will require optimization and validation for specific applications.
HPLC-UV Method Protocol
This protocol describes a reverse-phase HPLC method with UV detection, suitable for the quantification of the analyte in bulk drug substance or simple formulations.
a) Sample Preparation
-
Accurately weigh and dissolve a suitable amount of the sample in the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
b) Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The mobile phase composition should be optimized for the best peak shape and retention time[6][10].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
c) Validation Parameters to be Assessed
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte solution to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Analyze the QC samples (n=3 at each level) and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
LC-MS/MS Method Protocol
This protocol outlines a highly sensitive and selective LC-MS/MS method, suitable for bioanalysis or trace-level impurity quantification.
a) Sample Preparation
-
For biological samples (e.g., plasma), perform a protein precipitation with acetonitrile or a solid-phase extraction (SPE) to remove interferences[7].
-
Prepare a stock solution of the analyte and an internal standard (IS) (e.g., a deuterated analog) in a suitable solvent.
-
Prepare calibration standards and QC samples by spiking the blank matrix with known amounts of the analyte and a constant amount of the IS.
b) LC-MS/MS Conditions
-
LC System: A UHPLC system for fast analysis.
-
Column: A suitable C18 or HILIC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimize the precursor and product ions for the analyte and the IS. For example:
-
Analyte: m/z [M+H]⁺ → fragment ion
-
Internal Standard: m/z [M+H]⁺ → fragment ion
-
-
Source Parameters: Optimize cone voltage and collision energy for maximum signal intensity.
c) Validation Parameters to be Assessed In addition to the parameters for HPLC-UV, the following should be assessed for LC-MS/MS:
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.
-
Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term, long-term).
Visualizing the Workflow
The following diagrams illustrate the typical workflow for analytical method validation and the decision-making process for selecting an appropriate analytical method.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ikev.org [ikev.org]
- 4. youtube.com [youtube.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. 3-(4-Methoxyphenyl)propan-1-ol | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. ojs.chimia.ch [ojs.chimia.ch]
- 9. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 10. Separation of Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Synthetic Routes to 3-Amino-3-(4-methoxyphenyl)propan-1-ol
For researchers and professionals in drug development, the efficient synthesis of chiral amino alcohols is a critical endeavor. One such valuable building block is 3-Amino-3-(4-methoxyphenyl)propan-1-ol. This guide provides a comparative overview of two distinct synthetic pathways to this compound, presenting experimental data and detailed protocols to inform decisions on route selection based on factors such as yield, reagent availability, and operational complexity.
Route 1: Reduction of 3-Amino-3-(4-methoxyphenyl)propionic Acid
This approach leverages the direct reduction of the carboxylic acid functionality of a readily available amino acid precursor. The use of a borane complex, a common reducing agent for carboxylic acids that is typically unreactive towards amides and other functional groups, offers a chemoselective route to the desired amino alcohol.
Experimental Protocol
A general procedure for the reduction of an amino acid using a borane-dimethyl sulfide complex is as follows: To a solution of 3-Amino-3-(4-methoxyphenyl)propionic acid in dry tetrahydrofuran (THF) at 0°C, borane-dimethyl sulfide complex (BH3·SMe2) is added dropwise. The reaction mixture is then brought to room temperature and stirred for several hours. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched at 0°C with methanol, which results in the evolution of hydrogen gas. After stirring, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[1]
Another effective method involves the use of boron trifluoride etherate in conjunction with a borane complex. In a typical setup, the amino acid is suspended in an ethereal solvent, and boron trifluoride etherate is added, followed by the borane reagent. This combination facilitates the reduction of the carboxylic acid. The reaction is worked up by hydrolysis with aqueous alkali to neutralize the reaction and liberate the free amino alcohol. For a similar amino alcohol, this method has been reported to yield the product in the range of 62%.[2]
Route 2: Two-Step Synthesis from p-Anisaldehyde via a Henry Reaction
An alternative strategy begins with more basic starting materials, p-anisaldehyde and nitroethane, and proceeds through a nitroalkane intermediate formed via a Henry reaction. This is followed by a reduction step to furnish the target amino alcohol.
Experimental Protocol
Step 1: Henry Reaction
p-Anisaldehyde is reacted with nitroethane in the presence of a base, such as sodium hydroxide or an amine catalyst, in a suitable solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by TLC. After completion, the reaction is worked up by neutralizing the base and extracting the product, 1-(4-methoxyphenyl)-2-nitroprop-1-ene, with an organic solvent.
Step 2: Reduction of the Nitroalkene
The intermediate nitroalkene can be reduced to the target this compound using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as diethyl ether or THF.[3][4][5] The nitroalkene is added slowly to a suspension of LiAlH4 in the chosen solvent at a low temperature. The reaction is then typically stirred at room temperature or gently heated to ensure complete reduction of both the nitro group and the double bond, as well as the concomitant reduction of the aldehyde-derived carbon to an alcohol. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting salts are filtered off, and the filtrate is concentrated to give the crude amino alcohol, which can be purified by standard methods.
Data Comparison
| Parameter | Route 1: Reduction of Amino Acid | Route 2: Henry Reaction & Reduction |
| Starting Materials | 3-Amino-3-(4-methoxyphenyl)propionic acid | p-Anisaldehyde, Nitroethane |
| Key Reagents | Borane-dimethyl sulfide complex or BF3·etherate/Borane | Base (e.g., NaOH), LiAlH4 |
| Number of Steps | 1 | 2 |
| Reported Yield | ~62% (for a similar substrate)[2] | Not specified for the full sequence |
| Key Considerations | Utilizes a more advanced starting material. Borane reagents require careful handling. | Starts from simpler, readily available materials. LiAlH4 is a highly reactive and pyrophoric reagent requiring stringent anhydrous conditions.[6] |
Synthetic Workflow Diagrams
Caption: Route 1: Reduction of the amino acid precursor.
Caption: Route 2: Two-step synthesis via Henry reaction.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between them will depend on the specific needs and resources of the research team.
-
Route 1 is a more direct, one-step conversion from a relatively advanced intermediate. It may be preferable if 3-Amino-3-(4-methoxyphenyl)propionic acid is commercially available or can be synthesized efficiently. The use of borane reagents, while requiring care, is a standard procedure in many organic synthesis laboratories.
-
Route 2 provides a more convergent synthesis from basic starting materials. This could be more cost-effective for large-scale production. However, it involves two distinct synthetic steps and the use of the highly reactive and hazardous reagent, lithium aluminum hydride, which necessitates strict safety precautions and anhydrous reaction conditions.
Ultimately, a thorough evaluation of starting material cost, reagent availability, equipment, safety protocols, and desired scale of production should guide the selection of the most appropriate synthetic strategy.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
A Researcher's Guide to the Comparative Reactivity of Amino and Hydroxyl Groups in 3-Amino-3-(4-methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the primary amino (-NH₂) and primary hydroxyl (-OH) groups in the bifunctional molecule 3-Amino-3-(4-methoxyphenyl)propan-1-ol. The information presented is based on established principles of organic chemistry and is supported by proposed experimental designs for direct comparative analysis.
Theoretical Framework: Nucleophilicity and Basicity
In the context of this compound, both the nitrogen of the amino group and the oxygen of the hydroxyl group possess lone pairs of electrons, rendering them nucleophilic and basic. However, their reactivity differs significantly due to the difference in electronegativity between nitrogen and oxygen.
Nitrogen is less electronegative than oxygen, which means the lone pair of electrons on the nitrogen atom is held less tightly and is more available for donation to an electrophile.[1][2][3] Consequently, the amino group is generally a stronger nucleophile and a stronger base than the hydroxyl group.[1][2][3] This inherent difference in nucleophilicity is the foundation for the selective functionalization of amino alcohols.
Comparative Reactivity in Common Organic Transformations
The differential reactivity of the amino and hydroxyl groups allows for selective reactions under specific conditions. The following table summarizes the expected outcomes for common organic transformations when this compound is subjected to a limited amount of reagent.
| Reaction Type | Reagent (1 equivalent) | Primary Product | Rationale |
| Acylation | Acetyl Chloride in the presence of a non-nucleophilic base (e.g., Triethylamine) | N-(1-(4-methoxyphenyl)-3-hydroxypropyl)acetamide | The amino group is a stronger nucleophile and will preferentially attack the electrophilic carbonyl carbon of the acylating agent.[4][5] |
| Alkylation | Methyl Iodide | 3-(Methylamino)-3-(4-methoxyphenyl)propan-1-ol | The amino group's higher nucleophilicity leads to preferential Sₙ2 reaction with the alkyl halide.[1][6] |
| Sulfonylation | Tosyl Chloride in the presence of a non-nucleophilic base | N-(1-(4-methoxyphenyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide | Similar to acylation, the more nucleophilic amine will react preferentially with the sulfonyl chloride. |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (1-(4-methoxyphenyl)-3-hydroxypropyl)carbamate | The amino group readily reacts with Boc anhydride to form a carbamate, a common protecting strategy that leaves the hydroxyl group untouched.[7][8] |
Experimental Protocols for Determining Comparative Reactivity
To quantitatively assess the comparative reactivity, a competitive reaction can be designed where both functional groups vie for a limited amount of an electrophile.
Competitive Acylation
Objective: To determine the relative rates of N-acylation versus O-acylation.
Procedure:
-
Dissolve one equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (2 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of an acylating agent, for example, acetyl chloride (0.5 equivalents), dropwise to the stirred solution.
-
Monitor the reaction progress over time using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantify the ratio of the N-acylated product, O-acylated product, and unreacted starting material at various time points to determine the selectivity and relative reaction rates.
Selective O-Acylation under Acidic Conditions
Objective: To demonstrate the reversal of selectivity by deactivating the amino group.
Procedure:
-
Dissolve this compound in a suitable acidic medium (e.g., a mixture of a carboxylic anhydride and trifluoroacetic acid).[9]
-
In this acidic environment, the amino group will be protonated to form an ammonium salt, which is non-nucleophilic.[9]
-
The hydroxyl group can then be acylated by the carboxylic anhydride.[9]
-
The reaction can be monitored by thin-layer chromatography (TLC) or HPLC to observe the formation of the O-acyl derivative.
Visualizing Reactivity and Experimental Design
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Factors influencing the nucleophilicity of the amino and hydroxyl groups.
References
- 1. Amine Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
The successful enantioseparation of chiral compounds is a critical step in drug development and pharmaceutical analysis. This guide provides a comparative assessment of different chiral stationary phases (CSPs) for the effective separation of the enantiomers of 3-Amino-3-(4-methoxyphenyl)propan-1-ol, a chiral amino alcohol. The evaluation is based on experimental data from the separation of structurally similar compounds, offering researchers and scientists a foundational understanding for method development.
Introduction to Chiral Stationary Phases
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. The choice of the chiral stationary phase is paramount for achieving successful resolution. The primary classes of CSPs with demonstrated efficacy for the separation of chiral amines and amino alcohols include polysaccharide-based, cyclodextrin-based, and Pirkle-type (brush-type) stationary phases. Each operates on different chiral recognition mechanisms, influencing their selectivity and applicability.
Comparative Efficacy of Chiral Stationary Phases
While direct experimental data for the enantioseparation of this compound is not extensively available in the public domain, valuable insights can be drawn from the successful separation of analogous compounds. A notable example is the successful resolution of R-β-amino-β-(4-methoxyphenyl) propionic acid, a structurally related molecule, which has been achieved with high resolution on a Pirkle-type column.[1]
Table 1: Performance Data of Different CSPs for Structurally Similar Compounds
| Chiral Stationary Phase Type | Specific Column Example | Analyte | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |
| Pirkle-type (Donor-Acceptor) | (R, R) Whelk-O1 | β-amino-β-(4-methoxyphenyl) propionic acid | Not specified, normal phase | >2.5 | Not specified | [1] |
| Polysaccharide-based | Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | 2-Amino-4-methyl-1-pentanol | 10% 2-propanol/hexane | 7.00 | 3.15 | [2] |
| Polysaccharide-based | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | 2-Amino-1-propanol | 10% 2-propanol/hexane | 2.11 | 1.29 | [2] |
| Cyclodextrin-based | Carboxymethyl-β-cyclodextrin derivative | Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)-propanoate hydrochloride | Not specified | Not specified | 6.08 | [3] |
Key Observations:
-
Pirkle-type CSPs , such as the (R, R) Whelk-O1, have demonstrated excellent enantioselectivity for compounds with a similar structural backbone to the target analyte, achieving a resolution greater than 2.5.[1]
-
Polysaccharide-based CSPs , particularly those derived from cellulose and amylose, are highly versatile and have shown remarkable separation factors and resolution for various amino alcohols.[2][3][4][5] For instance, Chiralpak IB provided a very high resolution and separation factor for 2-Amino-4-methyl-1-pentanol.[2]
-
Cyclodextrin-based CSPs are also effective, with a reported separation factor of up to 6.08 for a substituted amino acid ester, indicating strong potential for resolving amino alcohols through inclusion complexation.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are typical experimental protocols for the different classes of chiral stationary phases.
Pirkle-type CSP (e.g., (R, R) Whelk-O1)
-
Column: (R, R) Whelk-O1 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A normal phase elution is typically employed. The mobile phase composition, often a mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol, is critical. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution for amino compounds.[1][6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Temperature: Ambient temperature is usually sufficient, but temperature can be optimized to improve resolution.
Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralpak IB)
-
Column: Chiralpak IA or Chiralpak IB (250 x 4.6 mm, 5 µm)[2][5]
-
Mobile Phase: For normal phase mode, a mixture of hexane and an alcohol (e.g., 2-propanol or ethanol) is commonly used.[2][5] The ratio of hexane to alcohol is a key parameter for optimizing retention and resolution. For basic analytes, the addition of a small percentage of an amine modifier like diethylamine is often necessary.[6]
-
Detection: UV detection is standard.
-
Temperature: Typically ambient.
Cyclodextrin-based CSPs
-
Column: A cyclodextrin-bonded silica column (e.g., β-cyclodextrin derivative).
-
Mobile Phase: Reversed-phase conditions are common for cyclodextrin-based CSPs.[7] This usually involves a buffered aqueous mobile phase with an organic modifier like methanol or acetonitrile. The pH of the buffer can significantly impact the retention and enantioselectivity for ionizable compounds like amines.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV or Mass Spectrometry (MS).
-
Temperature: Column temperature is an important parameter to optimize for resolution.
Logical Workflow for CSP Selection and Method Development
The selection of an appropriate chiral stationary phase and the subsequent method development can be approached systematically. The following diagram illustrates a logical workflow for this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
Comparative Guide to Cross-Reactivity of 3-Amino-3-(4-methoxyphenyl)propan-1-ol Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of compounds based on the 3-Amino-3-(4-methoxyphenyl)propan-1-ol scaffold. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document outlines a proposed experimental framework for its assessment, based on established methodologies for small molecules and biologics. Furthermore, it draws comparisons with structurally related compounds to infer potential off-target interactions and guide future research.
Introduction to Cross-Reactivity
Cross-reactivity, in the context of pharmacology, refers to the ability of a drug molecule to bind to one or more unintended targets, in addition to its primary therapeutic target. For small molecules like this compound derivatives, understanding cross-reactivity is crucial for predicting potential side effects, identifying new therapeutic applications (drug repositioning), and ensuring the overall safety and specificity of a drug candidate. Off-target binding can lead to a range of adverse events, making cross-reactivity studies a critical component of the preclinical safety assessment for any new chemical entity.
Proposed Experimental Framework for Cross-Reactivity Profiling
A comprehensive assessment of the cross-reactivity of this compound and its derivatives can be achieved through a multi-faceted approach, combining in silico, in vitro, and ex vivo methods.
Phase 1: In Silico Prediction of Off-Target Interactions
Computational methods can provide an initial screening of potential off-target interactions, helping to prioritize experimental assays.[1][2][3] This approach relies on the principle that molecules with similar structures may interact with similar protein targets.
Experimental Protocol:
-
Ligand-Based Virtual Screening: Utilize the chemical structure of this compound to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) for structurally similar molecules with known protein targets.[4]
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the lead compound and screen it against a database of protein binding sites.
-
Target-Based Docking: If a primary target is known, perform molecular docking studies against a panel of related and unrelated proteins to predict potential binding affinities.
Caption: Workflow for in silico prediction of off-target interactions.
Phase 2: In Vitro Binding Assays
Biochemical and cellular assays are essential to confirm the predictions from in silico studies and to quantify the binding affinity of the compound to potential off-targets.
Experimental Protocol:
-
Receptor Binding Assays: A panel of radioligand binding assays is a standard method to screen for off-target interactions against a wide range of receptors, ion channels, and transporters.
-
Enzyme Inhibition Assays: For potential off-targets that are enzymes, inhibition assays (e.g., kinase panels) should be conducted to determine the IC50 values.
-
Cell-Based Functional Assays: For confirmed binding hits, cell-based assays are necessary to determine if the binding is agonistic, antagonistic, or has no functional consequence.
Caption: Workflow for in vitro cross-reactivity profiling.
Phase 3: Ex Vivo Tissue Cross-Reactivity Studies
For compounds intended for therapeutic use, especially biologics, tissue cross-reactivity (TCR) studies are often required by regulatory agencies.[5][6][7][8] While less common for small molecules, this methodology can be adapted to assess binding in a more biologically relevant context.
Experimental Protocol:
-
Immunohistochemistry (IHC): A labeled version of the this compound compound (or a specific antibody if available) can be used to stain a panel of normal human tissues.[5]
-
Tissue Panel: A comprehensive panel of at least 32 human tissues is recommended to identify any unexpected binding patterns.[5]
-
Interpretation: The staining intensity and localization are evaluated by a pathologist to identify potential sites of off-target binding.
Comparative Analysis of this compound and Alternatives
The following table summarizes the known or inferred properties of this compound and structurally related compounds. This comparison can help in anticipating potential cross-reactivity profiles.
| Compound | Structure | Known/Potential Biological Activity | Potential for Cross-Reactivity |
| This compound |
Signaling Pathways and Logical Relationships
The assessment of cross-reactivity follows a logical progression from broad, predictive methods to more specific, functional assays.
Caption: Logical progression of a cross-reactivity study.
Conclusion
While direct experimental data on the cross-reactivity of this compound based compounds is not currently available in the public domain, a robust framework for its evaluation can be constructed based on established methodologies. In silico prediction, followed by in vitro binding and functional assays, and potentially ex vivo tissue studies, would provide a comprehensive profile of off-target interactions. Comparison with structurally related compounds, such as the 3-methoxy isomer and para-methoxyamphetamine, suggests that the primary areas for investigation of cross-reactivity would be central nervous system receptors and monoamine transporters. The diverse biological activities of other derivatives containing the (4-methoxyphenyl)amino propane scaffold highlight the potential for a wide range of off-target effects, underscoring the importance of thorough cross-reactivity profiling during drug development.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. histologix.com [histologix.com]
- 6. criver.com [criver.com]
- 7. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 8. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 9. 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol [myskinrecipes.com]
- 10. 3-Amino-3-(3-methoxyphenyl)propan-1-ol [myskinrecipes.com]
- 11. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Amino-3-(4-methoxyphenyl)propan-1-ol
For laboratory professionals engaged in research and drug development, the responsible management and disposal of chemical reagents like 3-Amino-3-(4-methoxyphenyl)propan-1-ol are paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, synthesized from safety data sheets of structurally similar chemicals in the absence of a specific SDS for the named compound.
Immediate Safety and Handling Precautions
Given its classification as an amino aromatic compound, this compound should be handled with care. Aromatic amines can exhibit toxicological properties, and therefore, adherence to safety protocols is crucial.
Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure the following PPE is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Waste Segregation and Collection:
-
Isolate Waste: All waste containing this compound, including contaminated items such as filter paper, pipette tips, and empty containers, must be segregated from other waste streams.
-
Containerization: Place the waste into a clearly labeled, sealable, and chemically compatible waste container. Ensure the container is in good condition and free from leaks.
-
Labeling: The waste container must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," the primary hazards associated with the compound (e.g., "Toxic," "Irritant"), and the date the waste was first added.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material to contain the substance.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Amino-3-(4-methoxyphenyl)propan-1-ol
This document provides critical safety and logistical information for the handling and disposal of 3-Amino-3-(4-methoxyphenyl)propan-1-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-(p-Methoxyphenyl)-3-aminopropan-1-ol
-
CAS No.: Not explicitly found for this specific isomer, but related compounds have CAS numbers like 5002-93-7 for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.[1]
Hazard Summary: This chemical is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face | Chemical safety goggles or a face shield.[1][2] | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat or protective suit to prevent skin exposure.[1][2][3] | EU Directive 89/686/EEC and EN 374 for gloves[3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] | NIOSH (US) or CEN (EU)[4] |
Operational and Disposal Plans
Handling Protocol:
-
Preparation:
-
During Handling:
-
Storage:
Spill and Emergency Procedures:
-
Spill:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[1]
-
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
This material is considered hazardous waste.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
